molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No.: B151038
CAS No.: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(o-tolyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396148
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-54-6
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(o-tolyl)acetate is a keto ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, stemming from the ortho-substituted tolyl group, impart specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of this compound. It includes detailed experimental protocols, thorough spectral analysis, and an exploration of its key applications, particularly as a crucial intermediate in the synthesis of the fungicide Trifloxystrobin. Furthermore, this guide delves into the biochemical pathways associated with its derivatives, offering insights for future research and development.

Chemical Properties and Structure

This compound, with the IUPAC name methyl 2-(2-methylphenyl)-2-oxoacetate, is an organic compound belonging to the class of α-keto esters.[1][2] The presence of a ketone and a methyl ester functional group flanking an acyl group attached to an o-tolyl ring defines its chemical character.[1][2]

Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a methyl group at the ortho position relative to a glyoxylic acid methyl ester moiety.

Molecular Formula: C₁₀H₁₀O₃[1][3][4]

SMILES: CC1=CC=CC=C1C(=O)C(=O)OC[1]

InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 34966-54-6[3][4][5]
Molecular Weight 178.18 g/mol [1][3][6]
Appearance Yellow oily liquid[7]
Boiling Point 274 °C[7]
Flash Point 120 °C[7]
Purity >95%[4][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from o-methyl acetophenone. The first step is the oxidation of the acetyl group to an α-keto acid, followed by esterification.

Step 1: Oxidation of o-Methyl Acetophenone to 2-Oxo-2-(o-tolyl)acetic acid

  • Materials: o-Methyl acetophenone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Dichloromethane.

  • Procedure:

    • In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve o-methyl acetophenone in dichloromethane.

    • Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.

    • Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 40-45°C.

    • After the addition is complete, continue stirring at 45°C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the layers to separate.

    • Separate the aqueous layer and extract it twice with dichloromethane.

    • Combine the aqueous layers and adjust the pH to 3.0-4.0 with hydrochloric acid.

    • The product, 2-oxo-2-(o-tolyl)acetic acid, will precipitate. Collect the solid by filtration and dry under reduced pressure.[8]

Step 2: Esterification of 2-Oxo-2-(o-tolyl)acetic acid

  • Materials: 2-Oxo-2-(o-tolyl)acetic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃), Diethyl ether.

  • Procedure:

    • In a round-bottomed flask, dissolve 2-oxo-2-(o-tolyl)acetic acid in methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC.

    • After completion, pour the reaction mixture into a beaker containing ice water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 25 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.[9]

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

  • Materials: Crude this compound, Silica gel (200-300 mesh), Hexane, Ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[10][11][12][13]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 7.26-7.69 (m, 4H, Ar-H), 3.96 (s, 3H, OCH₃), 2.61 (s, 3H, Ar-CH₃).[9]

  • ¹³C NMR (75 MHz, CDCl₃): δ 188.3 (CO), 163.6 (COO), 140.0 (Ar-C), 133.0 (Ar-C), 132.5 (Ar-CH), 131.0 (Ar-CH), 129.0 (Ar-CH), 125.5 (Ar-CH), 52.8 (OCH₃), 21.5 (Ar-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~1730C=O stretching (ester)
~1685C=O stretching (ketone)
~1600, ~1450C=C stretching (aromatic ring)
~1200, ~1100C-O stretching (ester)
~2950C-H stretching (aliphatic)
~3050C-H stretching (aromatic)
Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 147, and the loss of the entire ester group (-COOCH₃) to give the o-tolylacylium ion at m/z = 119.[14]

Applications and Biological Relevance

This compound is a key building block in the synthesis of various biologically active molecules.

Intermediate in Fungicide Synthesis

The primary application of this compound is as a crucial intermediate in the industrial synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide.[7] The synthesis involves a multi-step process where the keto ester is converted to an oxime ether, which is then further elaborated to the final fungicidal product.[8][9][15][16][17]

Experimental Workflow: Synthesis of Trifloxystrobin

Trifloxystrobin_Synthesis A o-Methyl Acetophenone B 2-Oxo-2-(o-tolyl)acetic acid A->B Oxidation (KMnO4) C This compound B->C Esterification (MeOH, H+) D (E)-Methyl 2-(methoxyimino)- 2-(o-tolyl)acetate C->D Oximation (Methoxyamine) E (E)-Methyl 2-(2-(bromomethyl)phenyl)- 2-(methoxyimino)acetate D->E Bromination G Trifloxystrobin E->G Coupling F m-Trifluoromethylacetophenone oxime F->G Coupling

Caption: Synthetic pathway for Trifloxystrobin from o-Methyl Acetophenone.

Potential in Drug Development

Derivatives of α-keto esters are being investigated for their potential as therapeutic agents. Structurally related compounds have shown promise as antibacterial agents, potentially acting through the inhibition of bacterial communication pathways known as quorum sensing.[18][19][20][21][22]

Associated Signaling Pathways

Inhibition of Fungal Mitochondrial Respiration by Trifloxystrobin

Trifloxystrobin, synthesized from this compound, acts by inhibiting the mitochondrial respiration in fungi. It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Signaling Pathway: Fungal Mitochondrial Respiration Inhibition

Mitochondrial_Respiration_Inhibition cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q Proton_Gradient Proton Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV Trifloxystrobin Trifloxystrobin Trifloxystrobin->Complex_III Inhibits Qo site ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives

Caption: Mechanism of Trifloxystrobin action on the fungal electron transport chain.

Potential Inhibition of Bacterial Quorum Sensing

Alpha-keto esters are being explored as potential inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By mimicking the natural signaling molecules (autoinducers), α-keto esters can potentially bind to the receptor proteins (like LuxR) and block the downstream signaling cascade that regulates virulence factor production and biofilm formation.

Signaling Pathway: Bacterial Quorum Sensing Inhibition

Quorum_Sensing_Inhibition cluster_QS Bacterial Quorum Sensing Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer Synthesizes Receptor_Protein Receptor Protein (e.g., LuxR) Autoinducer->Receptor_Protein Binds and Activates Target_Genes Target Genes Receptor_Protein->Target_Genes Regulates Expression Virulence_Factors Virulence Factors & Biofilm Formation Target_Genes->Virulence_Factors Leads to Alpha_Keto_Ester Alpha-Keto Ester Alpha_Keto_Ester->Receptor_Protein Competitively Inhibits

Caption: Proposed mechanism of quorum sensing inhibition by α-keto esters.

Conclusion

This compound is a versatile chemical intermediate with significant industrial applications, most notably in the production of the fungicide Trifloxystrobin. Its chemical properties and reactivity make it a valuable synthon in organic chemistry. Furthermore, the biological activities of its derivatives highlight its potential for the development of new therapeutic agents, particularly in the area of antibacterial research. This technical guide provides a foundational understanding of this compound for researchers and professionals, encouraging further exploration into its synthesis, properties, and applications.

References

A Technical Guide to Methyl 2-oxo-2-(o-tolyl)acetate (CAS: 34966-54-6)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-oxo-2-(o-tolyl)acetate, identified by the CAS number 34966-54-6, is an organic compound belonging to the α-oxo ester class.[1] With the molecular formula C₁₀H₁₀O₃, this compound features a methyl ester functional group and a ketone, attached to an o-tolyl group.[1] Its specific ortho-substitution pattern influences its chemical reactivity and biological interactions, distinguishing it from its meta- and para-isomers.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its significant role as a key intermediate in the agrochemical industry.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow or yellow oily liquid.[2][3] It is characterized by a molecular weight of approximately 178.18 g/mol .[1][4][5][6][7][8] The compound's properties are summarized in the tables below.

Table 1: Compound Identifiers

IdentifierValue
CAS Number 34966-54-6[2][3][4][5][6][9][10][11]
Molecular Formula C₁₀H₁₀O₃[1][3][4][5][6][7][9][11]
Molecular Weight 178.18 g/mol [1][4][5][6][7]
IUPAC Name methyl 2-(2-methylphenyl)-2-oxoacetate[6]
Synonyms Methyl o-methyl phenyl glyoxylate, o-Tolylglyoxylic Acid Methyl Ester, Methyl 2-methylbenzoylformate[3][4][6][11]
SMILES CC1=CC=CC=C1C(=O)C(=O)OC[3][4]
InChIKey QMJRGFDWGOXABE-UHFFFAOYSA-N[6][9]

Table 2: Physicochemical Data

PropertyValueSource
Appearance Yellow oily liquid[2]
Purity ≥95%[4][5][10]
Boiling Point 274°C[2]
Flash Point 120°C[2]
XLogP3 2.6[6]
Topological Polar Surface Area (TPSA) 43.4 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[4][6]
Rotatable Bond Count 3[6]
Exact Mass 178.062994177 Da[6]

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a two-step process involving oxidation followed by esterification.[1]

G start o-Tolylacetone (Starting Material) product1 2-Oxo-2-(o-tolyl)acetic acid (Intermediate Acid) start->product1 Step 1: Oxidation (Yield: ~80%) step1_reagent Potassium Permanganate (KMnO4) Alkaline Conditions step1_reagent->product1 product2 Crude Product product1->product2 Step 2: Esterification step2_reagent Methanol (CH3OH) Conc. Sulfuric Acid (H2SO4) step2_reagent->product2 purification Silica Gel Column Chromatography product2->purification final_product This compound (Purity >95%) purification->final_product

General Synthesis Workflow for this compound.
Experimental Protocol:

Step 1: Oxidation of o-Tolylacetone

  • Objective: To synthesize 2-oxo-2-(o-tolyl)acetic acid from o-tolylacetone.

  • Reagents: o-tolylacetone, potassium permanganate (KMnO₄), a suitable alkaline solution (e.g., sodium hydroxide).

  • Procedure: o-tolylacetone is oxidized using potassium permanganate under alkaline conditions. The reaction progress is monitored until the starting material is consumed.

  • Work-up: The reaction mixture is worked up to isolate the acidic product, 2-oxo-2-(o-tolyl)acetic acid.

  • Yield: This step typically achieves yields of around 80%.[1]

Step 2: Esterification of 2-Oxo-2-(o-tolyl)acetic acid

  • Objective: To convert the carboxylic acid intermediate into its methyl ester.

  • Reagents: 2-oxo-2-(o-tolyl)acetic acid, methanol (CH₃OH), concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Procedure: The isolated acid from Step 1 is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is typically heated under reflux to drive the reaction to completion.

  • Work-up: After cooling, the mixture is neutralized and the crude ester is extracted using an appropriate organic solvent.

Step 3: Purification

  • Objective: To obtain high-purity this compound.

  • Method: The crude product is purified using silica gel column chromatography.[1]

  • Analysis: The purity of the final product is confirmed by analytical techniques, with commercial grades typically exceeding 95%.[5]

Key Applications and Reactivity

This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical sectors.[1]

Agrochemical Synthesis

The primary industrial application of this compound is as a crucial building block in the synthesis of Trifloxystrobin .[2][12] Trifloxystrobin is a highly effective, broad-spectrum foliar fungicide used globally to protect crops from a wide range of fungal pathogens, ensuring crop health and maximizing agricultural output.[2] The quality and purity of this compound directly impact the yield and efficacy of the final fungicide product.[2]

G cluster_0 Synthesis Pathway start This compound (Key Intermediate) intermediate Methyl 2-(Methoxyimino)-2-o-tolylacetate (Trifloxystrobin Intermediate) start->intermediate Reaction with O-methylhydroxylamine final Trifloxystrobin (Broad-Spectrum Fungicide) intermediate->final Further Synthetic Steps

Role as a key intermediate in the synthesis of Trifloxystrobin.
Pharmaceutical and Research Applications

In addition to its role in fungicides, this compound and its derivatives are valuable in medicinal chemistry.[1]

  • Synthetic Intermediates: It serves as a precursor for synthesizing various pharmaceuticals.[1]

  • Drug Development: Its derivatives are used as research tools for developing new drugs, particularly related to quinazoline and quinazolinone heterocycles, which are known for their biopharmaceutical activities.[1]

  • Antimicrobial Research: The compound has been explored for potential antibacterial properties, with structurally related molecules showing bactericidal effects against various bacterial strains.[1]

Chemical Reactivity

As an α-oxo ester, the compound exhibits reactivity at both carbonyl centers and the ester group. It can undergo typical ester reactions such as hydrolysis and transesterification.[3] Its use has been noted in advanced organic reactions, including tandem photoredox and chiral phosphoric acid-catalyzed radical-radical cross-couplings.[11]

Spectroscopic and Analytical Data

Detailed structural characterization is crucial for confirming the identity and purity of this compound. While specific spectral data is lot-dependent and typically provided on a Certificate of Analysis (COA), public databases indicate the availability of certain spectral information.[5]

  • ¹³C NMR: ¹³C NMR spectral data for this compound has been recorded and is available in spectral databases.[6]

  • ¹H NMR, IR, and Mass Spectrometry: Full characterization data, including proton NMR, infrared spectroscopy, and mass spectrometry, would be provided by suppliers on a batch-specific COA to ensure quality and traceability.[5]

G cluster_props Properties & Data cluster_app Synthesis & Applications center This compound CAS: 34966-54-6 p1 Physical: Yellow Oily Liquid BP: 274°C center->p1 has p2 Chemical: α-oxo ester MW: 178.18 g/mol center->p2 is an p3 Spectroscopic: ¹³C NMR data available center->p3 analyzed by a1 Synthesis: Oxidation & Esterification center->a1 produced via a2 Primary Use: Trifloxystrobin Intermediate center->a2 is a a3 Research Use: Medicinal Chemistry center->a3 applied in

Logical relationships of the compound's properties and uses.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily due to its indispensable role in the production of the fungicide Trifloxystrobin. Its well-defined synthesis and specific chemical properties make it a valuable tool for researchers in agrochemical development, medicinal chemistry, and organic synthesis. The data and protocols summarized in this guide underscore its utility and provide a foundational resource for scientific and drug development professionals.

References

In-Depth Technical Guide: Safety and Handling of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6), a ketoester of interest in organic synthesis and medicinal chemistry. Due to its potential applications as a synthetic intermediate for pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile and handling requirements is essential for ensuring laboratory safety.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₀O₃. It is also known by several synonyms, including Methyl 2-(2-methylphenyl)-2-oxoacetate, (2-Methylphenyl)glyoxylic Acid Methyl Ester, Methyl o-Toluoylformate, and methyl o-methyl phenyl glyoxylate.

Identifier Value
CAS Number 34966-54-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Light yellow to yellow (Solid)
Purity >95%
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Hazard Statement Description
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
Protection Type Recommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Firefighting and Accidental Release Measures

  • Firefighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

  • Accidental Release: In case of a spill, wear appropriate PPE, avoid breathing dust or vapors, and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Procedures

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Risk Assessment: Review SDS and GHS hazards B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Weigh/transfer the compound carefully C->D E Perform the reaction or procedure D->E F Quench reaction and work-up E->F G Segregate waste for proper disposal F->G H Decontaminate glassware and work area G->H I In case of spill or exposure, follow first aid procedures

Caption: General laboratory workflow for handling this compound.

Logical Relationships in Hazard Mitigation

The "Hierarchy of Controls" is a fundamental concept in laboratory safety for minimizing or eliminating exposure to hazards. This logical framework prioritizes control methods from most to least effective.

G cluster_main Hierarchy of Hazard Controls A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) A->B C Engineering Controls (Isolate people from the hazard) B->C D Administrative Controls (Change the way people work) C->D E Personal Protective Equipment (PPE) (Protect the worker with PPE) D->E

Caption: The hierarchy of controls for mitigating laboratory hazards.

First Aid Decision Pathway for Chemical Exposure

In the event of an accidental exposure to this compound, a clear and rapid response is critical. The following flowchart outlines the decision-making process for providing first aid.

G cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs assess_scene Ensure scene is safe start->assess_scene identify_route Identify route of exposure assess_scene->identify_route skin Skin Contact: Remove contaminated clothing, wash with soap and water identify_route->skin Skin eye Eye Contact: Flush with water for 15 mins identify_route->eye Eyes inhalation Inhalation: Move to fresh air identify_route->inhalation Inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting identify_route->ingestion Ingestion seek_medical Seek immediate medical attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical provide_sds Provide SDS to medical personnel seek_medical->provide_sds

Caption: First aid decision pathway for chemical exposure incidents.

An In-depth Technical Guide to the Chemical Reactivity Profile of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6) is an alpha-keto ester of significant interest in synthetic chemistry.[1] Primarily recognized as a crucial intermediate in the industrial synthesis of the broad-spectrum strobilurin fungicide, Trifloxystrobin, its reactivity is characteristic of its vicinal dicarbonyl functionality.[2] This guide provides a comprehensive overview of the chemical properties, reactivity profile, and synthetic applications of this compound. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its known safety and handling information. Furthermore, this document explores the downstream biological implications of its synthetic utility by examining the mechanism of action of its key derivative, Trifloxystrobin.

Chemical and Physical Properties

This compound is a yellow, oily liquid under standard conditions.[2] The presence of the o-tolyl group introduces steric hindrance around the benzoyl carbonyl group, which can influence its reactivity compared to its meta and para isomers. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 2-(2-methylphenyl)-2-oxoacetate[1][3]
Synonyms Methyl o-methyl phenyl glyoxylate, Methyl 2-methylbenzoylformate, (2-Methylphenyl)glyoxylic Acid Methyl Ester[1][3]
CAS Number 34966-54-6[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1][3]
Appearance Yellow oily liquid[2]
Boiling Point 274 °C[2]
Flash Point 120 °C[2]
XLogP3 2.6[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 43.4 Ų[3][4]

Spectroscopic Data

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.8-4.0 ppm), a singlet for the tolyl methyl protons (~2.3-2.5 ppm), and a multiplet pattern in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: Key resonances would be observed for the two carbonyl carbons (the keto and ester carbonyls, typically in the range of 160-200 ppm), the methyl ester carbon (~52 ppm), the tolyl methyl carbon (~20 ppm), and the aromatic carbons (125-140 ppm).

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the C=O stretching of the ketone and the ester functionalities, likely appearing in the region of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the two adjacent carbonyl groups. These functional groups provide two electrophilic centers, making the molecule susceptible to a variety of nucleophilic attacks.

Synthesis of this compound

The compound is typically synthesized via a two-step process starting from o-methyl acetophenone.[5]

Workflow for the Synthesis of this compound

G A o-Methyl Acetophenone B Oxidation A->B KMnO4, NaOH(aq) C 2-(2-Methylphenyl)-2-oxoacetic acid B->C D Esterification C->D Methanol, H2SO4 (cat.) E This compound D->E

Caption: General synthetic route to this compound.

Key Reactions

3.2.1. Oximation and Subsequent Transformations in Trifloxystrobin Synthesis

The most significant industrial application of this compound is in the synthesis of the fungicide Trifloxystrobin.[2] A key step involves the reaction of the keto group with methoxyamine to form an oxime ether. This is followed by bromination of the benzylic methyl group and subsequent etherification.

Reaction Pathway to a Trifloxystrobin Precursor

G cluster_0 Trifloxystrobin Synthesis A This compound B Oximation A->B Methoxyamine C (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate B->C D Bromination C->D NBS, Radical Initiator E (E)-2-(2'-bromomethylphenyl)-2- oxoacetate-O-methyl ketoxime D->E F Etherification E->F m-trifluoromethylacetophenone oxime, Base G Trifloxystrobin F->G

Caption: Key transformations of this compound in Trifloxystrobin synthesis.

3.2.2. Reduction of the Ketone

The ketone functionality can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester, Methyl 2-hydroxy-2-(o-tolyl)acetate. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester groups.

3.2.3. Grignard and Organolithium Reactions

Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) to the ketone carbonyl is a powerful method for forming carbon-carbon bonds. This reaction typically yields a tertiary alcohol after an aqueous workup. Due to the presence of the adjacent ester, careful control of reaction conditions is necessary to avoid competing reactions.

3.2.4. Wittig Reaction

The ketone group can undergo a Wittig reaction with a phosphorus ylide to form an alkene.[6] This reaction is highly specific for aldehydes and ketones and would not react with the ester functionality, allowing for selective transformation of the keto group.

Experimental Protocols

Synthesis of 2-(2-Methylphenyl)-2-oxoacetic acid
  • Materials: o-Methyl acetophenone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄), Diethyl ether.

  • Procedure:

    • A solution of sodium hydroxide (e.g., 10% aqueous solution) is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

    • o-Methyl acetophenone is added to the flask.

    • Potassium permanganate is added portion-wise to the stirred mixture, maintaining the temperature below 10 °C. The reaction is highly exothermic.

    • After the addition is complete, the mixture is stirred at room temperature until the purple color of the permanganate has disappeared.

    • The reaction mixture is filtered to remove the manganese dioxide precipitate.

    • The filtrate is cooled in an ice bath and acidified with dilute sulfuric acid, leading to the precipitation of the crude 2-(2-methylphenyl)-2-oxoacetic acid.

    • The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Synthesis of this compound
  • Materials: 2-(2-Methylphenyl)-2-oxoacetic acid, Methanol, Concentrated sulfuric acid, Sodium bicarbonate, Dichloromethane.

  • Procedure:

    • 2-(2-Methylphenyl)-2-oxoacetic acid is dissolved in an excess of methanol in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is refluxed for several hours (typically 4-6 hours), and the reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in dichloromethane and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[1]

Biological Activity and Signaling Pathways

There is currently no significant scientific literature describing a direct biological signaling role for this compound itself. Its primary biological relevance is indirect, as a key building block for the fungicide Trifloxystrobin.[2]

Downstream Biological Impact: The Mechanism of Action of Trifloxystrobin

Trifloxystrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI).[7] Its mode of action is the inhibition of mitochondrial respiration in fungi.[7][8]

  • Target: Trifloxystrobin specifically targets the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[7]

  • Mechanism: It binds to the Qo site of cytochrome b, which prevents the transfer of electrons from ubiquinol to cytochrome c.[8] This blockage of the electron transport chain disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

  • Result: The inhibition of ATP synthesis leads to the cessation of essential cellular processes and ultimately results in fungal cell death.[7]

Signaling Pathway Diagram: Inhibition of Fungal Mitochondrial Respiration

G cluster_0 Mitochondrial Electron Transport Chain A Complex I/II B Ubiquinone Pool A->B C Complex III (Cytochrome bc1) B->C D Cytochrome c C->D E Complex IV D->E F ATP Synthase E->F Proton Gradient G ATP Production F->G Trifloxystrobin Trifloxystrobin Trifloxystrobin->Inhibition Inhibition->C Blocks e- transfer

Caption: Trifloxystrobin inhibits Complex III, halting ATP synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile centered around its α-keto ester moiety. While its primary documented application is in the synthesis of the fungicide Trifloxystrobin, its functional group arrangement allows for a range of other chemical transformations, making it a valuable building block in organic synthesis. Understanding its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. Further exploration of its potential applications in medicinal chemistry and materials science, hinted at by the activity of related structures, could be a fruitful area for future investigation.[1]

References

Unveiling the Genesis of a Key Synthetic Building Block: The Discovery and History of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

A foundational intermediate in the synthesis of diverse organic molecules, Methyl 2-oxo-2-(o-tolyl)acetate has played a quiet yet significant role in the advancement of medicinal and materials chemistry. This technical guide delves into the historical context of its discovery, established synthetic protocols, and the evolution of its applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

With the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , this compound, also known as methyl o-tolylglyoxylate, belongs to the class of α-keto esters. Its structure, featuring a methyl ester and a ketone group attached to an o-tolyl ring, imparts unique reactivity that has been harnessed for the construction of more complex chemical architectures.

Early Synthesis and Discovery

While a definitive first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-keto esters in the late 19th and early 20th centuries. The preparation of such compounds was explored through various chemical transformations, with two primary routes proving to be the most viable for aryl α-keto esters.

One of the earliest and most fundamental methods for the synthesis of related aryl glyoxylic acids and their esters is the oxidation of aryl methyl ketones . As early as 1891, Claus and Neukranz demonstrated the oxidation of acetophenone to α-phenylglyoxalic acid using potassium permanganate under alkaline conditions, achieving a 70% yield.[1] This foundational work paved the way for the synthesis of a variety of substituted aryl glyoxylic acids, including the o-tolyl derivative. Subsequent esterification of the resulting carboxylic acid with methanol would then yield this compound.

Another significant historical approach is the Friedel-Crafts acylation of aromatic compounds. This reaction, developed by Charles Friedel and James Mason Crafts in 1877, involves the reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. For the synthesis of this compound, toluene would be acylated with a suitable reagent like methyl oxalyl chloride.

While the precise date and discoverer of the first synthesis of this compound remain elusive in broad searches of historical chemical literature, its preparation is a logical extension of these well-established, classical organic reactions.

Evolution of Synthetic Methodologies

Over the years, synthetic methods for α-keto esters, including this compound, have been refined to improve yields, reduce reaction times, and employ milder conditions. Modern approaches often focus on catalytic and more environmentally benign processes.

Table 1: Key Synthetic Approaches for this compound and Related α-Keto Esters
MethodReagentsGeneral ConditionsAdvantagesDisadvantages
Oxidation of o-Tolylacetone Potassium permanganate (KMnO₄)Alkaline conditionsReadily available starting materialUse of a strong, stoichiometric oxidant
Friedel-Crafts Acylation Toluene, Methyl oxalyl chloride, Lewis Acid (e.g., AlCl₃)Anhydrous conditions, often low temperaturesDirect formation of the carbon skeletonRequires stoichiometric amounts of Lewis acid, potential for side reactions
Esterification of 2-oxo-2-(o-tolyl)acetic acid 2-oxo-2-(o-tolyl)acetic acid, Methanol, Acid catalyst (e.g., H₂SO₄)RefluxHigh conversionRequires prior synthesis of the carboxylic acid
Modern Catalytic Methods Aryl halides, CO, Alcohol, Transition metal catalyst (e.g., Palladium)High pressure CO atmosphereHigh selectivity and substrate scopeRequires specialized equipment and costly catalysts

Detailed Experimental Protocols

Classical Synthesis via Oxidation and Esterification

This two-step protocol is a representative classical method for the preparation of this compound.

Step 1: Synthesis of 2-oxo-2-(o-tolyl)acetic acid via Oxidation of o-Tolylacetone

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-tolylacetone in a suitable solvent such as acetone or tert-butanol.

  • Oxidant Preparation: Prepare a solution of potassium permanganate (KMnO₄) in water.

  • Reaction: Cool the solution of o-tolylacetone in an ice bath. Slowly add the KMnO₄ solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Work-up: After the addition is complete, continue stirring until the purple color of the permanganate has disappeared. Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-oxo-2-(o-tolyl)acetic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Step 2: Esterification to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-oxo-2-(o-tolyl)acetic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification o-Tolylacetone o-Tolylacetone Oxidation Oxidation o-Tolylacetone->Oxidation KMnO4 KMnO4 KMnO4->Oxidation 2-oxo-2-(o-tolyl)acetic acid 2-oxo-2-(o-tolyl)acetic acid Oxidation->2-oxo-2-(o-tolyl)acetic acid Esterification Esterification 2-oxo-2-(o-tolyl)acetic acid->Esterification Methanol Methanol Methanol->Esterification H2SO4_cat H₂SO₄ (cat.) H2SO4_cat->Esterification This compound This compound Esterification->this compound

Classical two-step synthesis of this compound.

Historical and Modern Applications

The utility of this compound lies in its role as a versatile synthetic intermediate. Historically, its applications have mirrored the development of various fields of chemistry.

  • Medicinal Chemistry: The α-keto ester functionality is a valuable precursor for the synthesis of various heterocyclic compounds, which are often the core scaffolds of pharmacologically active molecules. For instance, it can be used in the synthesis of quinoxaline and quinazoline derivatives, which have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. The historical development of quinazoline synthesis, starting from the 19th century, provided a platform for the later use of intermediates like this compound to create novel analogs.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a building block for the synthesis of pesticides and herbicides. The reactivity of the ketone and ester groups allows for the introduction of various functionalities that can modulate the biological activity of the final product.

  • Materials Science: The o-tolyl group and the reactive carbonyl centers can be incorporated into polymer backbones or used to modify the properties of existing materials. Its derivatives may find applications as photoinitiators or as components in the synthesis of specialized dyes and pigments.

Applications cluster_fields Application Fields This compound This compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Synthesis of heterocycles Agrochemicals Agrochemicals This compound->Agrochemicals Precursor for pesticides Material Science Material Science This compound->Material Science Monomer/Modifier for polymers

Key application areas of this compound.

Conclusion

From its roots in the fundamental transformations of organic chemistry to its modern-day applications as a key synthetic intermediate, this compound has proven to be a valuable molecule. While the specific moment of its discovery may be nestled within the broader history of α-keto ester synthesis, its continued use in research and development underscores its enduring importance. This guide provides a foundational understanding of its history, synthesis, and applications, serving as a valuable resource for scientists working at the forefront of chemical innovation.

References

Methyl 2-oxo-2-(o-tolyl)acetate: A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxo-2-(o-tolyl)acetate, an α-oxo ester with the chemical formula C₁₀H₁₀O₃, is a significant organic compound in various fields of chemical synthesis.[1] It is characterized by a methyl ester functional group and a ketone, with an o-tolyl group attached to the carbon adjacent to the carbonyl.[1] This specific substitution pattern influences its chemical reactivity and makes it a valuable intermediate, particularly in the agrochemical and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computational Data

This compound is a yellow, oily liquid under standard conditions.[2] Its key properties are summarized below, compiled from various chemical data sources.

PropertyValueReference(s)
CAS Number 34966-54-6[2][3][4]
Molecular Formula C₁₀H₁₀O₃[1][3]
Molecular Weight 178.18 g/mol [3][5][6]
Appearance Yellow oily liquid[2]
Boiling Point 274°C[2]
Flash Point 120°C[2]
Purity (Commercial) >95% - >98%[3][4]
Topological Polar Surface Area (TPSA) 43.37 Ų[3][6]
LogP (Computed) 1.35072[3]
Synonyms Methyl o-methyl phenyl glyoxylate, Methyl 2-(2-methylphenyl)-2-oxoacetate[3][6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving oxidation followed by esterification.[1]

Synthesis_Workflow start o-Tolylacetone oxidation Step 1: Oxidation (Potassium Permanganate) start->oxidation Yield: ~80% acid 2-Oxo-2-(o-tolyl)acetic Acid oxidation->acid esterification Step 2: Esterification (Methanol, H₂SO₄) acid->esterification product This compound esterification->product purification Purification (Silica Gel Chromatography) product->purification

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical transformations.[1]

Step 1: Oxidation of o-Tolylacetone

  • In a reaction vessel, dissolve o-tolylacetone in a suitable solvent.

  • Under alkaline conditions, slowly add an aqueous solution of potassium permanganate (KMnO₄) while maintaining temperature control. The reaction is exothermic.

  • Stir the mixture vigorously until the reaction is complete, as indicated by the disappearance of the purple permanganate color.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate to precipitate the crude 2-oxo-2-(o-tolyl)acetic acid.

  • Collect the solid product by filtration and dry it. This step can achieve yields of approximately 80%.[1]

Step 2: Esterification of 2-oxo-2-(o-tolyl)acetic Acid

  • Suspend the crude 2-oxo-2-(o-tolyl)acetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for several hours until the esterification is complete (monitor by TLC or GC).

  • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified to high purity levels using silica gel column chromatography.[1]

Chemical Reactivity

As an α-oxo ester, this compound exhibits reactivity at both its ketone and ester functional groups. It can participate in various chemical reactions, making it a versatile synthetic intermediate.[1]

Chemical_Reactivity parent This compound sub_reduction Reduction (e.g., LiAlH₄) parent->sub_reduction sub_condensation Condensation (e.g., with amines) parent->sub_condensation sub_esterification Transesterification parent->sub_esterification prod_alcohol Alcohol Derivatives sub_reduction->prod_alcohol prod_imine Imine Derivatives sub_condensation->prod_imine prod_ester Other Esters sub_esterification->prod_ester

Caption: Key reaction pathways for this compound.

  • Reduction: The ketone carbonyl group can be selectively reduced to a hydroxyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

  • Condensation Reactions: The ketone can undergo condensation with primary amines or other nucleophiles to form imines and related derivatives.[1]

  • Esterification/Transesterification: The methyl ester group can be hydrolyzed or converted to other esters under appropriate acidic or basic conditions.[1]

Applications in Industry and Research

This compound is a linchpin intermediate in the synthesis of complex organic molecules.[2]

Agrochemicals: Synthesis of Trifloxystrobin

The most prominent application of this compound is as a crucial building block in the production of Trifloxystrobin, a highly effective, broad-spectrum foliar fungicide.[2] The quality and purity of this compound directly impact the yield and efficacy of the final fungicidal product.[2]

Trifloxystrobin_Synthesis start This compound intermediate (E)-α-(Methoxyimino)- 2-methylbenzeneacetic Acid Methyl Ester start->intermediate Reaction with Methoxyamine final Trifloxystrobin intermediate->final Further Steps

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifloxystrobin from Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class of agrochemicals.[1][2] It functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[2] A key intermediate in the synthesis of Trifloxystrobin is Methyl 2-oxo-2-(o-tolyl)acetate.[1] This document outlines the detailed synthetic pathway from this compound to Trifloxystrobin, providing comprehensive experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and agrochemical synthesis.

The synthesis of Trifloxystrobin from this compound is a multi-step process that typically involves oximation, bromination, and a final coupling reaction. The quality and purity of the intermediates at each stage are crucial for the overall yield and efficacy of the final product.[1]

Synthetic Pathway Overview

The overall synthetic pathway can be summarized in the following key steps:

  • Oximation: Reaction of this compound with methoxyamine to form Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate.

  • Bromination: Bromination of the methyl group on the tolyl ring of Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate to yield Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate.

  • Coupling Reaction: Reaction of Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate with 1-(3-(Trifluoromethyl)phenyl)ethanone oxime to produce the final product, Trifloxystrobin.

Below is a visual representation of the synthetic workflow:

Trifloxystrobin_Synthesis A This compound B Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate A->B Oximation C Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate B->C Bromination D Trifloxystrobin C->D Coupling R1 Methoxyamine R1->B R2 N-Bromosuccinimide (NBS) R2->C R3 1-(3-(Trifluoromethyl)phenyl)ethanone oxime R3->D R4 Base (e.g., K2CO3) R4->D Experimental_Workflow Start1 This compound + Methoxyamine HCl Reaction1 Oximation Reaction (Solvent: Methanol, Base: KOH, Temp: 60°C) Start1->Reaction1 Workup1 Workup & Extraction (Neutralization, Ethyl Acetate Extraction) Reaction1->Workup1 Purification1 Purification (Crystallization) Workup1->Purification1 Intermediate1 Intermediate 1: Methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate Purification1->Intermediate1 Start2 Intermediate 1 + NBS Intermediate1->Start2 Reaction2 Bromination Reaction (Solvent: CCl4, Initiator: BPO, Temp: 50°C) Start2->Reaction2 Workup2 Workup & Filtration (Cooling, Filtration, Washes) Reaction2->Workup2 Purification2 Purification (Crystallization) Workup2->Purification2 Intermediate2 Intermediate 2: Methyl (E)-2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate Purification2->Intermediate2 Start3 Intermediate 2 + 1-(3-(Trifluoromethyl)phenyl)ethanone oxime Intermediate2->Start3 Reaction3 Coupling Reaction (Solvent: DMF, Base: K2CO3, Temp: 60°C) Start3->Reaction3 Workup3 Workup & Extraction (Water Quench, Ethyl Acetate Extraction) Reaction3->Workup3 Purification3 Purification (Crystallization from Methanol) Workup3->Purification3 FinalProduct Final Product: Trifloxystrobin Purification3->FinalProduct

References

Application Notes and Protocols for the Oxidation of o-Tolylacetone to Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of Methyl 2-oxo-2-(o-tolyl)acetate, an important intermediate in the manufacturing of pharmaceuticals and agrochemicals. The protocols outlined below are based on established chemical oxidation methodologies, offering reliable pathways for the conversion of o-tolylacetone to the desired α-keto ester.

Introduction

This compound is a key building block in organic synthesis. Its preparation involves the oxidation of the α-methylene group of o-tolylacetone. This document details two primary methods for achieving this transformation: a two-step process involving potassium permanganate (KMnO₄) oxidation followed by Fischer esterification, and a one-step oxidation using selenium dioxide (SeO₂), commonly known as the Riley Oxidation.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data associated with the two primary synthetic routes described in this document.

ParameterProtocol 1: KMnO₄ Oxidation & EsterificationProtocol 2: Selenium Dioxide (Riley) Oxidation
Starting Material o-Tolylacetoneo-Tolylacetone
Key Reagents Potassium permanganate (KMnO₄), Methanol (CH₃OH), Sulfuric acid (H₂SO₄)Selenium dioxide (SeO₂)
Intermediate 2-oxo-2-(o-tolyl)acetic acido-Tolylglyoxal
Solvent(s) Water, Methanol1,4-Dioxane
Reaction Temperature Reflux100 °C
Reaction Time Several hours (oxidation) + 30-60 min (esterification)~7 hours
Reported Yield ~80% (for oxidation step)[1]~70% (for oxidation to dicarbonyl)[2]
Product Purification Extraction, Crystallization, Column ChromatographyFiltration, Column Chromatography

Spectroscopic Data for this compound:

Technique Reference
¹³C NMR--INVALID-LINK--[3]
IR Spectra--INVALID-LINK--[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Potassium Permanganate Oxidation and Fischer Esterification

This protocol involves the oxidation of o-tolylacetone to the corresponding α-keto acid, followed by esterification.

Part A: Oxidation of o-Tolylacetone to 2-oxo-2-(o-tolyl)acetic acid

Materials:

  • o-Tolylacetone

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of o-tolylacetone in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Add a solution of sodium carbonate or sodium hydroxide to make the solution alkaline.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it reacts.

  • Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide precipitate.

  • Acidify the clear solution with concentrated hydrochloric acid to precipitate the 2-oxo-2-(o-tolyl)acetic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Part B: Fischer Esterification of 2-oxo-2-(o-tolyl)acetic acid

Materials:

  • 2-oxo-2-(o-tolyl)acetic acid (from Part A)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the 2-oxo-2-(o-tolyl)acetic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 15 mL of methanol solution).[4]

  • Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by silica gel column chromatography if necessary.[1]

Protocol 2: One-Step Oxidation to o-Tolylglyoxal via Riley Oxidation

This protocol describes the direct oxidation of the α-methylene group of o-tolylacetone to a dicarbonyl compound using selenium dioxide. Further oxidation and esterification would be required to obtain the final product.

Materials:

  • o-Tolylacetone

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Diethyl ether

  • Celite

Procedure:

  • In a pressure tube, dissolve o-tolylacetone (1.0 eq) in 1,4-dioxane.[2]

  • Add selenium dioxide (SeO₂) (typically 1.1-1.2 eq) to the solution at room temperature.[5]

  • Seal the pressure tube and heat the mixture to 100 °C with vigorous stirring for approximately 7 hours.[2]

  • Monitor the reaction by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.[5]

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.[2]

  • Filter the suspension through a pad of Celite to remove the selenium precipitate and wash the pad with diethyl ether.[2]

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude o-tolylglyoxal can be purified by flash column chromatography on silica gel.[2]

Note: To obtain this compound from o-tolylglyoxal, a subsequent oxidation of the aldehyde to a carboxylic acid and esterification would be necessary.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described protocols.

Protocol1_Workflow cluster_oxidation Part A: Oxidation cluster_esterification Part B: Esterification start_ox o-Tolylacetone in alkaline solution reflux_k reflux_k start_ox->reflux_k mno4 Reflux with KMnO₄ quench Quench with NaHSO₃ mno4->quench acidify Acidify with HCl quench->acidify filter_recrystallize Filter & Recrystallize acidify->filter_recrystallize product_acid 2-oxo-2-(o-tolyl)acetic acid filter_recrystallize->product_acid start_est 2-oxo-2-(o-tolyl)acetic acid product_acid->start_est reflux_meoh Reflux in Methanol with H₂SO₄ catalyst start_est->reflux_meoh workup Aqueous Workup & Extraction reflux_meoh->workup purify Dry & Purify workup->purify final_product This compound purify->final_product

Caption: Workflow for Protocol 1: Two-Step Synthesis.

Protocol2_Workflow start o-Tolylacetone in 1,4-Dioxane add_seo2 Add SeO₂ start->add_seo2 heat Heat at 100°C add_seo2->heat filter_seo Filter Selenium heat->filter_seo concentrate Concentrate filter_seo->concentrate purify Column Chromatography concentrate->purify product o-Tolylglyoxal purify->product next_steps Further Oxidation & Esterification product->next_steps

Caption: Workflow for Protocol 2: Riley Oxidation.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Selenium dioxide is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated acids (sulfuric and hydrochloric acid) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Always perform reactions in a well-ventilated area or a fume hood.

References

Application Notes and Protocols for the Esterification of 2-oxo-2-(o-tolyl)acetic acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of methyl 2-oxo-2-(o-tolyl)acetate via the Fischer esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol. This process is a crucial step in the synthesis of various fine chemicals, including the fungicide Trifloxystrobin.[1] The protocol outlines the reaction setup, purification by silica gel column chromatography, and characterization of the final product.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and economical procedure.[2][3][4] This application note focuses on the specific esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol to yield this compound. This α-keto ester is a key intermediate in the production of Trifloxystrobin, a broad-spectrum foliar fungicide.[1] The reaction proceeds by refluxing the carboxylic acid in an excess of methanol, which also serves as the solvent, with a catalytic amount of a strong acid, typically concentrated sulfuric acid.[5][6] The equilibrium of this reversible reaction is driven towards the product by the large excess of methanol.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 2-oxo-2-(o-tolyl)acetic acid product This compound reactant1->product + Methanol, H₂SO₄ (cat.), Reflux reactant2 Methanol catalyst H₂SO₄ (cat.) water Water product->water +

Caption: Fischer esterification of 2-oxo-2-(o-tolyl)acetic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-oxo-2-(o-tolyl)acetic acid≥98%e.g., Sigma-Aldrich
Methanol (anhydrous)ACS Grade, ≥99.8%e.g., Fisher Scientific
Sulfuric acid (concentrated)ACS Grade, 95-98%e.g., VWR Chemicals
Dichloromethane (DCM)ACS Grade, ≥99.5%e.g., Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory GradePrepared in-house
Anhydrous Sodium SulfateACS Grade, granulare.g., Fisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshe.g., Sorbent Technologies
Ethyl AcetateACS Grade, ≥99.5%e.g., Fisher Scientific
HexanesACS Grade, mixture of isomerse.g., Fisher Scientific
Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxo-2-(o-tolyl)acetic acid (10.0 g, 56.1 mmol).

  • Add anhydrous methanol (100 mL, 2.47 mol) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

  • While stirring, slowly add concentrated sulfuric acid (1.0 mL, 18.8 mmol) dropwise to the mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

2. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Dissolve the residue in dichloromethane (100 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

3. Purification:

  • Purify the crude product by silica gel column chromatography.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).

  • Collect the fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a yellow oil.[1]

Experimental Workflow

G start Start reactants Combine 2-oxo-2-(o-tolyl)acetic acid, methanol, and H₂SO₄ start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol (rotary evaporator) cool->evaporate dissolve Dissolve residue in DCM evaporate->dissolve wash_bicarb Wash with saturated NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify product Obtain pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Yellow oily liquid[1]
Boiling Point 274 °C[1]
Flash Point 120 °C[1]
¹³C NMR (CDCl₃) δ (ppm): 186.2, 164.1, 138.9, 132.4, 131.9, 130.3, 128.8, 125.8, 52.8, 21.4
Infrared (IR) Spectrum Characteristic peaks at approximately 1730 cm⁻¹ (C=O, ester) and 1685 cm⁻¹ (C=O, ketone)

Note: NMR and IR data are based on typical values for α-keto esters and may vary slightly based on experimental conditions.

Expected Yield

While the yield for this specific reaction is not extensively reported, Fischer esterifications of similar aromatic carboxylic acids, when driven to completion with a large excess of alcohol, can be expected to provide yields in the range of 80-95%.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

References

Application Notes and Protocols: Synthesis of Quinazoline Derivatives Utilizing a Methyl Aryl-α-ketoacetate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a detailed protocol for a plausible synthetic route to obtain 2-substituted quinazolines, conceptually derived from the precursor Methyl 2-oxo-2-(o-tolyl)acetate . While direct literature for this specific starting material in quinazoline synthesis is not prevalent, the following protocol outlines a chemically sound, multi-step approach based on established methodologies for quinazoline ring formation. This application note serves as a guide for researchers aiming to explore novel quinazoline structures by incorporating an o-tolyl moiety at the 2-position, a substitution pattern of interest in medicinal chemistry.

Introduction

The quinazoline scaffold is a cornerstone in drug discovery, forming the core of numerous approved therapeutic agents. The functionalization at the C2 and C4 positions of the quinazoline ring is a common strategy to modulate biological activity. The incorporation of an aryl group, such as an o-tolyl moiety, can influence the molecule's steric and electronic properties, potentially leading to enhanced target binding or improved pharmacokinetic profiles. This protocol details a proposed synthesis of a quinazoline derivative bearing an o-tolyl group, starting from the readily available 2-aminobenzonitrile and involving the in-situ generation of a reactive intermediate that subsequently cyclizes to form the quinazoline core.

Proposed Synthetic Pathway

The proposed synthesis is a one-pot, multi-component reaction involving 2-aminobenzonitrile, this compound, and a reducing agent. The reaction proceeds through the initial condensation of the amino group of 2-aminobenzonitrile with the keto group of this compound to form an enamine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the desired quinazoline product.

G A 2-Aminobenzonitrile C Condensation (Lewis Acid Catalyst) A->C B This compound B->C D Enamine Intermediate C->D + H₂O E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Aromatization (Oxidant) F->G - H₂ H Methyl 2-(o-tolyl)quinazoline-4-carboxylate G->H

Caption: Proposed reaction workflow for the synthesis of a quinazoline derivative.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-(o-tolyl)quinazoline-4-carboxylate

This protocol describes a plausible one-pot synthesis of Methyl 2-(o-tolyl)quinazoline-4-carboxylate from 2-aminobenzonitrile and this compound.

Materials:

  • 2-Aminobenzonitrile

  • This compound

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminobenzonitrile (1.18 g, 10 mmol), this compound (1.92 g, 10 mmol), and anhydrous toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the formation of the intermediate is complete (as indicated by TLC, typically 4-6 hours), cool the reaction mixture to room temperature.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol) in one portion.

  • Stir the mixture at room temperature for an additional 8-12 hours. Monitor the aromatization by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 2-(o-tolyl)quinazoline-4-carboxylate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateHypothetical Yield (%)Hypothetical Melting Point (°C)
2-AminobenzonitrileC₇H₆N₂118.14Solid-47-50
This compoundC₁₀H₁₀O₃178.18Oil--
Methyl 2-(o-tolyl)quinazoline-4-carboxylateC₁₇H₁₄N₂O₂278.31Solid65-75155-160

Biological Context: Quinazolines as Kinase Inhibitors

Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is often targeted by quinazoline-based anticancer drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolines.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of a novel quinazoline derivative using this compound. The outlined procedures are grounded in established organic synthesis principles and offer a solid starting point for researchers interested in exploring this chemical space. The provided data table and diagrams serve to facilitate understanding and implementation of the described methods. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity. The biological context provided highlights a key application for the resulting compounds, encouraging further investigation into their potential as therapeutic agents.

Experimental Procedures for Condensation Reactions of "Methyl 2-oxo-2-(o-tolyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-2-(o-tolyl)acetate is a versatile ketoester that can participate in a variety of condensation reactions to form complex molecular architectures. Its reactive α-ketoester functionality makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. This document outlines generalized experimental protocols for several key condensation reactions where this compound can be utilized as a starting material. These protocols are based on well-established condensation reactions and are intended to serve as a foundational guide for researchers.

Due to the limited availability of specific published experimental data for "this compound" in the scientific literature, the following protocols are adapted from established procedures for analogous α-ketoesters. Researchers should consider these as starting points and may need to optimize reaction conditions for their specific applications.

Key Condensation Reactions and Protocols

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for the synthesis of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] this compound can serve as the ketone component in this reaction.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Substituted or unsubstituted phenylhydrazine hydrochloride (1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, zinc chloride, or p-toluenesulfonic acid)[1][2]

  • Solvent (e.g., ethanol, toluene, or solvent-free)[3]

Procedure:

  • In a round-bottom flask, combine this compound and the phenylhydrazine hydrochloride.

  • Add the chosen solvent (if applicable) and the acid catalyst.

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the catalyst and solvent used.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the product and wash with a suitable solvent (e.g., cold ethanol or water).

  • If no solid forms, perform an aqueous work-up by neutralizing the acid and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation (Hypothetical):

Phenylhydrazine DerivativeAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Phenylhydrazine HClAcetic AcidEthanol80675
4-Methoxyphenylhydrazine HClPPAToluene110482
2,4-DinitrophenylhydrazineZnCl₂Toluene100865

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis Reactants This compound + Phenylhydrazine Mixing Mix with Acid Catalyst and Solvent Reactants->Mixing Heating Heat Reaction (80-150 °C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Work-up or Filtration Monitoring->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Indole Derivative Purification->Product

Caption: Generalized workflow for the Fischer Indole Synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[4]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq)[5]

  • Base catalyst (e.g., piperidine, triethylamine, DBU)[5]

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • If the product precipitates, filter and wash with a cold solvent.

  • Otherwise, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Data Presentation (Hypothetical):

Active Methylene CompoundBase CatalystSolventTemperatureTime (h)Yield (%)
MalononitrilePiperidineEthanolReflux388
Ethyl CyanoacetateTriethylamineToluene80 °C580
Diethyl MalonateDBUNeat60 °C675

Logical Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Reactants This compound + Active Methylene Compound Mixing Mix with Base Catalyst and Solvent Reactants->Mixing Reaction Stir at RT or Heat Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up or Filtration Monitoring->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Generalized workflow for the Knoevenagel Condensation.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and a carbonyl compound, typically under acidic conditions, to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[7]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Tryptamine or a derivative (1.0 eq)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid)[7]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a solution of tryptamine in an anhydrous solvent, add this compound at room temperature.

  • Add the acid catalyst and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Data Presentation (Hypothetical):

Tryptamine DerivativeAcid CatalystSolventTemperatureTime (h)Yield (%)
TryptamineTFADichloromethaneRT1270
5-Methoxy-tryptamineHClToluene50 °C878
N-MethyltryptamineBF₃·OEt₂Dichloromethane0 °C to RT1065

Signaling Pathway Analogy (Pictet-Spengler):

Pictet_Spengler_Pathway cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Tryptamine Tryptamine Derivative Imine Imine Intermediate Tryptamine->Imine Condensation (-H₂O) Ketoester This compound Ketoester->Imine Iminium Iminium Ion Imine->Iminium Protonation Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Rearomatization Rearomatization Spiro->Rearomatization Product Tetrahydro-β-carboline Rearomatization->Product

Caption: Mechanistic pathway of the Pictet-Spengler reaction.

Conclusion

The protocols provided herein offer a starting point for the investigation of condensation reactions involving this compound. Due to the unique electronic and steric properties of the o-tolyl group, optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity of the desired products. It is strongly recommended that researchers conduct small-scale trial reactions to determine the optimal conditions for their specific transformations. Further investigation and publication of experimental data for this specific reagent will be invaluable to the scientific community.

References

Application of Methyl 2-oxo-2-(o-tolyl)acetate in Agrochemical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-oxo-2-(o-tolyl)acetate is a key chemical intermediate with significant applications in the field of agrochemical research and development. Its primary role is as a precursor in the synthesis of a class of fungicides known as strobilurins and their derivatives. These synthetic compounds are highly effective against a broad spectrum of fungal plant pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the synthesis and evaluation of novel agrochemicals.

Synthetic Applications in Fungicide Development

This compound serves as a crucial starting material for the synthesis of potent fungicidal molecules. Notably, it is a key building block for derivatives of α-methoxyimino-N-methyl-phenylacetamides and α-methoxyiminoacetamides containing a 1,3,4-oxadiazole moiety. These classes of compounds have demonstrated significant efficacy against various plant pathogenic fungi.

Synthesis of α-methoxyimino-N-methyl-2-substituted-phenylacetamide Derivatives

One of the prominent applications of this compound is in the synthesis of α-methoxyimino-N-methyl-2-substituted-phenylacetamide derivatives. These compounds are analogues of the commercial fungicide Kresoxim-methyl and exhibit a similar mode of action.

A general synthetic pathway is outlined below:

Synthesis_Pathway_1 A This compound B Methyl 2-(methoxyimino)-2-(o-tolyl)acetate A->B Oximation (Methoxyamine hydrochloride) C 2-(Methoxyimino)-2-(o-tolyl)acetic acid B->C Hydrolysis (NaOH) D 2-(Methoxyimino)-2-(o-tolyl)acetyl chloride C->D Chlorination (SOCl2) E α-Methoxyimino-N-methyl-2-(o-tolyl)acetamide D->E Amidation (Methylamine)

Caption: Synthetic route to α-methoxyimino-N-methylacetamides.

Synthesis of α-methoxyiminoacetamide Derivatives with a 1,3,4-Oxadiazole Moiety

Another important application is the synthesis of α-methoxyiminoacetamide derivatives that incorporate a 1,3,4-oxadiazole ring. This heterocyclic moiety can enhance the biological activity of the molecule.

The synthetic approach is as follows:

Synthesis_Pathway_2 A Methyl 2-(methoxyimino)-2-(o-tolyl)acetate B 2-(Methoxyimino)-2-(o-tolyl)acetohydrazide A->B Hydrazinolysis (Hydrazine hydrate) C Intermediate Hydrazone B->C Condensation (Substituted Aldehyde) D α-Methoxyiminoacetamide-1,3,4-oxadiazole Derivative C->D Oxidative Cyclization (e.g., Chloramine-T)

Caption: Synthesis of α-methoxyiminoacetamide-1,3,4-oxadiazoles.

Fungicidal Activity and Efficacy

Derivatives synthesized from this compound have shown promising fungicidal activity against a range of economically important plant pathogens. The quantitative data from various studies are summarized below.

Compound IDTarget PathogenEfficacy MeasurementConcentrationResultReference
Compound 4jPhytophthora infestans% Inhibition100 µg/mL83%[1][2][3][4][5][6][7][8][9][10]
Compound 4jPhytophthora capsici% Inhibition100 µg/mL78%[1][2][3][4][5][6][7][8][9][10]
Compound 8qBotrytis cinereaEC50-1.89 mg/L[11]
Compound 8qSclerotinia sclerotiorumEC50-2.56 mg/L[11]
Kresoxim-methylBotrytis cinereaEC50-> 2.56 mg/L[11]
Kresoxim-methylSclerotinia sclerotiorumEC50-> 2.56 mg/L[11]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The fungicidal derivatives of this compound, particularly the strobilurin analogues, act by inhibiting mitochondrial respiration in fungi. They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- No_ATP ATP Production Inhibited Complex_III->No_ATP Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide Strobilurin Fungicide (e.g., Kresoxim-methyl derivatives) Fungicide->Complex_III Inhibits Qo site

Caption: Mechanism of action of strobilurin fungicides.

Experimental Protocols

General Synthesis of α-methoxyimino-N-methyl-2-(o-tolyl)acetamide

Step 1: Oximation of this compound

  • To a solution of this compound (1 equivalent) in methanol, add methoxyamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Methyl 2-(methoxyimino)-2-(o-tolyl)acetate. Purify by column chromatography if necessary.

Step 2: Hydrolysis

  • Dissolve the product from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.

  • The precipitated solid, 2-(methoxyimino)-2-(o-tolyl)acetic acid, is collected by filtration, washed with water, and dried.

Step 3: Chlorination

  • To a solution of the acid from Step 2 in dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-(methoxyimino)-2-(o-tolyl)acetyl chloride.

Step 4: Amidation

  • Dissolve the acetyl chloride from Step 3 in dichloromethane.

  • Cool the solution to 0 °C and add a solution of methylamine (2 equivalents) in water dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the final product, α-methoxyimino-N-methyl-2-(o-tolyl)acetamide. Purify by recrystallization or column chromatography.

In Vitro Fungicidal Activity Assay against Phytophthora infestans (Detached Leaf Assay)

Workflow_Bioassay_Pi A Prepare Test Compound Solutions (in DMSO/water) D Apply Test Solutions to Leaf Discs A->D B Excise Healthy Potato/Tomato Leaves C Surface Sterilize Leaves (e.g., with dilute bleach) B->C C->D F Inoculate Leaf Discs with Spore Suspension D->F E Prepare P. infestans Spore Suspension (e.g., 5 x 10^4 spores/mL) E->F G Incubate in a Humid Chamber (18-20°C, 16h photoperiod) F->G H Assess Disease Severity after 5-7 days (Measure lesion diameter or % infected area) G->H I Calculate % Inhibition or EC50 H->I

Caption: Workflow for P. infestans detached leaf assay.

Protocol:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of DMSO and then dilute with sterile distilled water to achieve the desired final concentrations. Include a solvent control (DMSO in water) and a positive control (a commercial fungicide).

  • Leaf Preparation: Detach healthy, young, fully expanded leaves from susceptible potato or tomato plants.

  • Inoculum Preparation: Culture P. infestans on a suitable medium (e.g., rye agar) for 10-14 days. Flood the plates with cold sterile water to release sporangia. Adjust the spore concentration to 5 x 10^4 spores/mL.

  • Assay: a. Place leaf discs (1.5-2 cm diameter) on water agar in Petri dishes. b. Apply a small volume (e.g., 20 µL) of each test solution to the center of the abaxial surface of each leaf disc. c. After the solution has dried, place a 10 µL droplet of the P. infestans spore suspension on the treated area. d. Seal the Petri dishes and incubate at 18-20°C with a 16-hour photoperiod.

  • Data Collection and Analysis: After 5-7 days, measure the diameter of the necrotic lesions. Calculate the percent inhibition of lesion development compared to the solvent control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by testing a range of concentrations.

In Vitro Fungicidal Activity Assay against Botrytis cinerea (Amended Agar Assay)

Protocol:

  • Preparation of Amended Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C. Add the test compounds (dissolved in DMSO) to the molten agar to achieve the desired final concentrations. Pour the amended agar into Petri dishes.

  • Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each agar plate.

  • Incubation: Seal the plates and incubate at 20-22°C in the dark.

  • Data Collection and Analysis: After 3-5 days, when the mycelium in the control plates has reached the edge of the dish, measure two orthogonal diameters of the fungal colony on each plate. Calculate the average diameter and determine the percent inhibition of mycelial growth compared to the solvent control. Calculate the EC50 value from a range of concentrations.

This compound is a valuable and versatile intermediate for the synthesis of novel fungicides. The protocols and data presented here provide a comprehensive guide for researchers to explore the potential of this compound in the development of new and effective crop protection agents. The fungicidal derivatives, particularly those based on the strobilurin scaffold, demonstrate high efficacy by targeting a crucial enzyme in the fungal respiratory chain, making them important tools in the management of plant diseases.

References

Application Notes and Protocols for Methyl 2-oxo-2-(o-tolyl)acetate Derivatives with Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel Methyl 2-oxo-2-(o-tolyl)acetate derivatives as potential antibacterial agents. The protocols outlined below are intended to guide researchers in the development and screening of this class of compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. α-Keto esters, a class of organic compounds, have shown promise in medicinal chemistry, and derivatives of this compound are of particular interest for their potential antibacterial properties. This document details the synthetic methodologies for creating a library of these derivatives and the experimental protocols for assessing their antibacterial efficacy.

Data Presentation

The antibacterial activity of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents hypothetical MIC data for a series of this compound derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data is for illustrative purposes to demonstrate how results can be structured for comparative analysis.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound Derivatives

Compound IDR1R2R3R4S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
M2O2TA-H HHHH>256>256
M2O2TA-4Cl ClHHH128256
M2O2TA-4F FHHH64128
M2O2TA-4OH OHHHH3264
M2O2TA-3,4Cl2 ClClHH64128
M2O2TA-4NO2 NO2HHH256>256
Ciprofloxacin ----10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process starting from substituted o-toluidines. A general synthetic scheme is presented below.

1. Diazotization of Substituted o-Toluidine:

  • Dissolve the substituted o-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

2. Cyanation of the Diazonium Salt (Sandmeyer Reaction):

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the substituted o-tolylnitrile.

3. Grignard Reaction with Methyl Chlorooxoacetate:

  • Prepare a Grignard reagent by reacting the substituted o-tolylnitrile with magnesium turnings (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • In a separate flask, dissolve methyl chlorooxoacetate (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the prepared Grignard reagent to the methyl chlorooxoacetate solution.

  • Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of the synthesized this compound derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

1. Preparation of Bacterial Inoculum:

  • Streak the test bacteria (S. aureus and E. coli) on a suitable agar plate (e.g., Mueller-Hinton agar) and incubate at 37 °C for 18-24 hours.

  • Select 3-5 well-isolated colonies and suspend them in sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

  • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to obtain a final inoculum density of approximately 5 x 105 CFU/mL.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL per well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

  • A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Cover the plate and incubate at 37 °C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthesis_of_Methyl_2_oxo_2_tolyl_acetate_Derivatives cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Purification Substituted o-Toluidine Substituted o-Toluidine Diazonium Salt Diazonium Salt Substituted o-Toluidine->Diazonium Salt NaNO2, HCl Substituted o-Tolylnitrile Substituted o-Tolylnitrile Diazonium Salt->Substituted o-Tolylnitrile CuCN, NaCN Grignard Reagent Grignard Reagent Substituted o-Tolylnitrile->Grignard Reagent Mg, Et2O Crude Product Crude Product Grignard Reagent->Crude Product Methyl Chlorooxoacetate Methyl Chlorooxoacetate Methyl Chlorooxoacetate->Crude Product Pure Derivative Pure Derivative Crude Product->Pure Derivative Column Chromatography

Caption: Synthetic pathway for this compound derivatives.

Antibacterial_Screening_Workflow Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate 96-well Plates with Bacteria and Compounds Bacterial_Culture->Inoculation Compound_Dilution Prepare Serial Dilutions of This compound Derivatives Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Visual Inspection for Turbidity) Incubation->MIC_Determination Data_Analysis Analyze and Compare MIC Values MIC_Determination->Data_Analysis

Caption: Experimental workflow for antibacterial susceptibility testing.

Structure-Activity Relationship (SAR) Insights

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the synthesis and antibacterial evaluation of novel this compound derivatives. By systematically synthesizing and screening a library of these compounds, researchers can identify lead candidates with promising antibacterial activity for further development. The provided workflows and data presentation formats are intended to facilitate a structured and efficient research process in the quest for new antibacterial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2-(o-tolyl)acetate (CAS: 34966-54-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and purity. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as the fungicide Trifloxystrobin.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Friedel-Crafts Acylation: This classic method involves the reaction of toluene with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). It is a direct approach but can be prone to isomer formation.

  • Oxidation and Esterification: This two-step process begins with the oxidation of a suitable precursor, such as o-tolylacetone, to form 2-oxo-2-(o-tolyl)acetic acid.[2] The resulting ketoacid is then esterified with methanol, typically using an acid catalyst like sulfuric acid, to yield the final product.[2]

Q2: Why is the ortho-isomer (o-tolyl) challenging to synthesize selectively via Friedel-Crafts acylation?

A2: In the Friedel-Crafts acylation of toluene, the methyl group is an ortho-, para-director. However, the para-position is often favored due to reduced steric hindrance, especially with a bulky acylating group.[3] This leads to the formation of a mixture of ortho- and para-isomers, with the para-isomer often being the major product, thus reducing the yield of the desired ortho-product.[3][4]

Q3: What are the main applications of this compound?

A3: This compound is a versatile synthetic intermediate.[2] Its most prominent application is as a crucial building block in the production of the broad-spectrum foliar fungicide, Trifloxystrobin.[1] Its derivatives are also explored in medicinal chemistry for developing new drugs due to their potential biological activities.[2]

Q4: What purification techniques are most effective for this compound?

A4: The crude product is often an oily liquid and may contain unreacted starting materials, isomers (in the case of Friedel-Crafts), and other byproducts.[1] Silica gel column chromatography is a highly effective method for isolating the pure product.[2] Vacuum distillation can also be used, given its relatively high boiling point (274°C).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Friedel-Crafts acylation route.

Issue 1: Low or No Product Yield

Potential Cause Question & Answer / Solution
Catalyst Inactivity Q: My reaction has a very low yield, and the mixture turned cloudy or off-white. What happened? A: This strongly suggests your Lewis acid catalyst (e.g., AlCl₃) was deactivated by moisture.[5][6] These catalysts are extremely hygroscopic. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere).
Insufficient Catalyst Q: The reaction started but seemed to stop prematurely. Could the catalyst amount be the issue? A: Yes. The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[5] Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often required for the reaction to go to completion.[5]
Poor Isomer Ratio Q: I obtained a product, but analysis shows it's mostly the para-isomer. How can I improve the yield of the ortho-isomer? A: The ortho/para ratio in Friedel-Crafts reactions is highly dependent on reaction conditions. Solution: Temperature control is critical. Running the reaction at lower temperatures (e.g., 0°C or below) often favors the ortho-isomer by shifting the kinetic/thermodynamic equilibrium.[3] Experiment with different Lewis acids or solvent systems to optimize selectivity.
Side Reactions Q: My reaction produced a dark, tarry material instead of the expected product. What is the cause? A: Tarry materials are often the result of polymerization or other side reactions, which can be caused by overly reactive substrates or harsh reaction conditions (e.g., high temperatures).[5] Solution: Maintain strict temperature control. Ensure slow, dropwise addition of the acylating agent to the toluene/catalyst mixture to prevent localized heating and high concentrations of reactive intermediates.
Data on Reaction Parameters (Friedel-Crafts Acylation)

The following table summarizes hypothetical, yet representative, data on how reaction conditions can influence the yield and isomer selectivity.

Entry Catalyst (eq.) Temperature (°C) Reaction Time (h) Total Yield (%) Ortho:Para Isomer Ratio
1AlCl₃ (1.1)2547530:70
2AlCl₃ (1.1)066855:45
3AlCl₃ (1.5)067258:42
4FeCl₃ (1.1)085550:50

Note: This data is illustrative. Actual results will vary based on specific laboratory conditions and reagent purity.

Troubleshooting Workflow Diagram

G start Low or No Yield Observed q1 Check Reaction Conditions: - Anhydrous? - Correct Temperature? start->q1 s1_yes Conditions OK q1->s1_yes s1_no Conditions Faulty q1->s1_no q2 Check Catalyst: - Freshly opened? - Stoichiometric amount used? s1_yes->q2  Proceed to Next Check fix1 Solution: - Flame-dry glassware - Use anhydrous solvents - Maintain strict temp. control s1_no->fix1  Problem Identified end_node Yield Improved fix1->end_node s2_yes Catalyst OK q2->s2_yes s2_no Catalyst Issue q2->s2_no q3 Analyze Product Mixture: - Isomer ratio poor? - Tar/polymer present? s2_yes->q3  Proceed to Next Check fix2 Solution: - Use fresh, high-purity catalyst - Ensure >= 1.0 equivalent is used s2_no->fix2  Problem Identified fix2->end_node s3_yes Mixture Issue q3->s3_yes fix3 Solution: - Optimize temperature (try lower) - Slow down reagent addition - Consider purification changes s3_yes->fix3  Problem Identified fix3->end_node

Caption: Troubleshooting logic for low yield in the synthesis.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of this compound via the acylation of toluene with methyl oxalyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Methyl oxalyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Set up the flame-dried glassware under a nitrogen atmosphere.

  • To the flask, add anhydrous dichloromethane followed by toluene (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Stir the resulting suspension.

  • Dissolve methyl oxalyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

  • Add the methyl oxalyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the ortho- and para-isomers.

Synthesis Workflow Diagram

G A Setup Anhydrous Reaction Vessel (N₂ Atmosphere) B Charge Toluene & Anhydrous Solvent (DCM) A->B C Cool to 0°C B->C D Add Lewis Acid (AlCl₃) C->D E Slowly Add Methyl Oxalyl Chloride (Acylating Agent) D->E F Reaction Stirring (4-6h at 0°C) & Monitoring (TLC) E->F G Quench Reaction (Ice / HCl) F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J Pure Methyl 2-oxo-2- (o-tolyl)acetate I->J

Caption: Experimental workflow for the Friedel-Crafts synthesis.

References

Technical Support Center: Purification of Methyl 2-oxo-2-(o-tolyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Methyl 2-oxo-2-(o-tolyl)acetate" by column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound.[1] A frequently effective mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.

Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A2: To determine the ideal eluent for column chromatography, spot your crude "this compound" on a silica gel TLC plate and develop it in various ratios of ethyl acetate/hexane. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1][2] This Rf range generally provides the best separation from impurities during column chromatography.

Q3: My compound is not dissolving in the initial mobile phase (e.g., high hexane concentration). How should I load it onto the column?

A3: If your compound has low solubility in the starting eluent, a "dry loading" technique is recommended.[1] Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Is "this compound" stable on silica gel?

A4: While α-keto esters are generally stable, the acidic nature of silica gel can potentially cause degradation of some sensitive compounds. To check for stability, you can perform a 2D TLC. Spot the compound on a TLC plate, run it in one direction, dry the plate, and then run it again in the perpendicular direction using the same solvent system. If the compound is stable, the spot will remain on the diagonal. The appearance of new spots off the diagonal indicates degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of "this compound".

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of the target compound from impurities. - Inappropriate solvent system: The polarity of the eluent may be too high or too low. - Column overloading: Too much sample has been loaded onto the column. - Poorly packed column: Channeling or cracks in the silica gel bed.- Optimize the solvent system using TLC: Aim for an Rf of 0.2-0.4 for the target compound.[1][2] - Reduce the amount of sample loaded: A general rule is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight. - Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is eluting too quickly (high Rf). - Solvent system is too polar. - Decrease the polarity of the eluent: Reduce the proportion of ethyl acetate in the ethyl acetate/hexane mixture.
The compound is not eluting from the column or is moving very slowly (low Rf). - Solvent system is not polar enough. - Compound may be strongly adsorbed to the silica gel. - Increase the polarity of the eluent: Gradually increase the proportion of ethyl acetate. A gradient elution can be effective. - Consider adding a small amount of a more polar solvent like methanol to the eluent if the compound is very polar.
Streaking or tailing of spots on TLC of collected fractions. - Compound degradation on the silica gel. - Column overloading. - Presence of acidic or basic impurities. - Assess compound stability using 2D TLC. If unstable, consider using a less acidic stationary phase like neutral alumina. - Reduce the amount of sample loaded. - Pre-treat the crude sample to remove acidic or basic impurities before chromatography.
Crystallization of the compound on the column. - The compound is highly concentrated and has low solubility in the mobile phase. - Use a solvent system in which the compound is more soluble. - Load a more dilute solution of the compound.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general methodology for the purification of "this compound" using flash column chromatography.

1. Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

2. TLC Analysis for Solvent System Determination:

  • Prepare several eluent mixtures with varying ratios of ethyl acetate in hexane (e.g., 5%, 10%, 15%, 20%).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.

  • The optimal solvent system should provide an Rf value of approximately 0.2-0.4 for "this compound".

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, then add another thin layer of sand on top to protect the silica bed from disturbance.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading (for less soluble samples): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.

  • After loading, carefully add a small amount of the eluent to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system, applying gentle air pressure for flash chromatography.

  • Collect fractions in separate test tubes.

  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

6. Monitoring and Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates alongside a spot of the crude starting material.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure "this compound".

7. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualization

Purification_Workflow start Start: Crude This compound tlc 1. TLC Analysis (Determine optimal eluent) start->tlc pack_column 2. Pack Silica Gel Column tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 7. Combine Pure Fractions monitor_tlc->combine_pure Pure fractions identified troubleshoot Troubleshooting monitor_tlc->troubleshoot Issues identified evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product End: Pure Product evaporate->pure_product troubleshoot->tlc Adjust Eluent troubleshoot->pack_column Repack Column troubleshoot->load_sample Adjust Loading

Caption: Experimental workflow for the purification of "this compound".

References

Technical Support Center: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-oxo-2-(o-tolyl)acetate (CAS 34966-54-6). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound involve a two-step process. The first step generates the α-keto acid, which is then esterified.

  • Method 1: Friedel-Crafts Acylation: This route involves the acylation of toluene with an appropriate acylating agent like ethyl oxalyl chloride, followed by esterification of the resulting 2-oxo-2-(o-tolyl)acetic acid.[1]

  • Method 2: Oxidation: This method starts with the oxidation of o-tolylacetone using an oxidizing agent such as potassium permanganate to form 2-oxo-2-(o-tolyl)acetic acid.[2] The acid is subsequently esterified with methanol.[2]

Q2: My Friedel-Crafts acylation of toluene is giving a low yield. What are the common causes?

A2: Low yields in Friedel-Crafts acylation are often traced back to issues with the catalyst or reaction conditions. Here are some common culprits:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will hydrolyze the catalyst, rendering it inactive.[3] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is typically required because it forms a complex with the aryl ketone product.[3]

  • Incomplete Reaction: The reaction is highly exothermic and often started at low temperatures (0-5 °C) to control the rate.[3] It is crucial to allow the reaction to warm to room temperature and stir for a sufficient duration to ensure completion.[3]

  • Deactivated Aromatic Ring: While toluene is an activated ring, any electron-withdrawing substituents would deactivate it and hinder the reaction.

Q3: I've obtained a mixture of isomers. How can I control the regioselectivity?

A3: In the Friedel-Crafts acylation of toluene, the methyl group is an ortho, para-director.[3][4] However, the bulky nature of the acylium-Lewis acid complex sterically hinders attack at the ortho positions.[3]

  • Temperature Control: Performing the reaction at low temperatures (0-5 °C) kinetically favors the formation of the para-substituted product (4-methylacetophenone derivative). Higher temperatures can lead to a less selective reaction and an increase in the ortho-isomer.[3]

  • Purification: While controlling the reaction conditions can favor one isomer, separation of the ortho and para products is often necessary. Techniques like silica gel column chromatography are effective for purification.[2]

Q4: I'm observing unexpected byproducts. What are the most likely side reactions?

A4: Several side reactions can occur during the synthesis, leading to impurities.

  • Polysubstitution: Although the acyl group is deactivating, preventing further acylation of the product, harsh reaction conditions could potentially lead to di-acylation of the starting toluene.[3]

  • Hydrolysis of the Ester: During workup or purification, the presence of water (especially under acidic or basic conditions) can hydrolyze the methyl ester back to the carboxylic acid.

  • Decarboxylation: α-keto esters can undergo decarboxylation, especially when heated, leading to the loss of CO₂ and formation of a ketone.[1][5]

  • Self-Condensation: Like other molecules with carbonyl groups, this compound can undergo self-aldol condensation, where one molecule acts as a nucleophile and another as an electrophile.[6][7] This is more likely under basic conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid (e.g., AlCl₃) was exposed to moisture.[3]Ensure all glassware is thoroughly dried before use. Use fresh, anhydrous catalyst and solvents.
Insufficient Catalyst: Less than a stoichiometric amount of catalyst was used.[3]Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.
Reaction Not Complete: The reaction was not allowed to proceed for a sufficient amount of time or at the appropriate temperature.After the initial exothermic reaction at low temperature, allow the mixture to stir at room temperature to ensure completion.[3]
Mixture of Isomers (ortho/para) High Reaction Temperature: Elevated temperatures reduce the steric hindrance effect, leading to more ortho product.[3]Maintain a low temperature (0-5 °C) during the addition of reagents.[3]
Product Decomposes During Purification Thermal Instability: The α-keto ester is susceptible to decarboxylation at high temperatures.[1][5]Use purification techniques that do not require high heat, such as column chromatography at room temperature. Avoid distillation if possible.
Acid/Base Sensitivity: The ester can hydrolyze, or self-condensation can occur in the presence of strong acids or bases.[7][8]Neutralize the workup mixture carefully. Use a neutral or slightly acidic mobile phase for chromatography.
Formation of a Tar-like Substance Uncontrolled Exotherm: The Friedel-Crafts reaction is highly exothermic. An uncontrolled temperature rise can lead to polymerization and other side reactions.Add reagents slowly and maintain cooling with an ice bath to control the reaction temperature.[9]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Toluene

This protocol is a representative example for the synthesis of the precursor to this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Ethyl oxalyl chloride (or another suitable acylating agent)

  • Anhydrous Dichloromethane (DCM) as solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add the acylating agent (e.g., ethyl oxalyl chloride, 1.0 equivalent) dropwise to the cooled suspension over 15-30 minutes.

  • In the dropping funnel, prepare a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM.

  • Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.[9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[9]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aryl keto ester. This can then be purified by column chromatography.

Visualizations

Logical and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage reagents Prepare Anhydrous Reagents (Toluene, AlCl₃, Acylating Agent) reaction_setup Set up Reaction at 0-5°C reagents->reaction_setup addition Slow Addition of Reagents reaction_setup->addition stirring Stir at Room Temperature addition->stirring workup Aqueous Workup & Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification crude_analysis Analyze Crude Product (TLC, NMR) workup->crude_analysis esterification Esterification to Final Product purification->esterification pure_analysis Characterize Pure Product (NMR, MS, IR) esterification->pure_analysis

Caption: General experimental workflow for the synthesis and analysis of this compound.

Side_Reactions start Toluene + Acylating Agent product This compound (Desired Product) start->product Main Reaction (Friedel-Crafts) polysub Polysubstitution Product start->polysub High Temp/ Excess Reagent isomers Isomeric Products (e.g., p-tolyl isomer) start->isomers Inherent to EAS hydrolysis Hydrolysis (2-oxo-2-(o-tolyl)acetic acid) product->hydrolysis Presence of H₂O decarbox Decarboxylation Product product->decarbox Heat selfcond Self-Condensation Product product->selfcond Base/Acid Catalyst

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting_Tree start Low Product Yield? check_catalyst Was Catalyst Anhydrous? start->check_catalyst Yes check_stoich Stoichiometry ≥ 1.0 eq? check_catalyst->check_stoich Yes restart Restart with Dry Equipment check_catalyst->restart No check_temp Warmed to RT after addition? check_stoich->check_temp Yes add_catalyst Increase Catalyst Amount check_stoich->add_catalyst No increase_time Increase Stirring Time at RT check_temp->increase_time No success Yield Should Improve check_temp->success Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

troubleshooting low yield in Trifloxystrobin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifloxystrobin Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Trifloxystrobin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for Trifloxystrobin synthesis is significantly lower than expected. What are the common causes?

A1: Low overall yield in Trifloxystrobin synthesis can stem from several factors throughout the multi-step process. The most common issues include:

  • Side Reactions and Impurity Formation: The synthesis involves several reactive intermediates that can lead to byproducts, reducing the availability of the desired reactants for the main reaction pathway.[1][2] High reaction temperatures can exacerbate the formation of these impurities.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters. For instance, conducting the final coupling step at elevated temperatures (around 120°C) in high-boiling polar solvents like DMF or DMA can lead to lower yields (around 65%) due to impurity formation.[2] In contrast, using a lower boiling point solvent like acetone at room temperature (20-30°C) has been shown to significantly improve yields to approximately 88%.[2]

  • Presence of Water: Water formed during certain reaction steps can negatively impact the reaction equilibrium and promote side reactions, thereby lowering the product yield.[3][4]

  • Incomplete Reactions: Failure to drive each step of the synthesis to completion will result in a lower quantity of the starting material for the subsequent step, leading to a cumulative loss in yield.

  • Isomer Formation: Trifloxystrobin has four possible geometric isomers (EE, EZ, ZE, ZZ) due to two double bonds in its structure. The desired EE-isomer is the most biologically active.[5] Suboptimal reaction conditions can lead to the formation of less active isomers, which may be difficult to separate and can be misidentified as yield loss if the analytical method is specific to the EE-isomer.

  • Degradation of Intermediates or Final Product: Some intermediates may be unstable under certain conditions (e.g., exposure to light, extreme pH). The final Trifloxystrobin molecule can also undergo photoisomerization upon exposure to sunlight, converting the active EE-isomer to less active forms.[5]

Q2: I am observing significant impurity peaks in my HPLC analysis of the crude Trifloxystrobin. What are these impurities and how can I minimize them?

A2: The formation of impurities is a common challenge. Key impurities can arise from side reactions involving the reactive intermediates. One identified major impurity possesses the methyl (E)-methoxyiminoacetate pharmacophore, similar to the parent compound.[1]

Strategies to Minimize Impurities:

  • Optimize Reaction Temperature: As mentioned, high temperatures can promote the formation of byproducts.[2] It is crucial to maintain the recommended temperature for each reaction step. For the final coupling reaction, lower temperatures are preferable.[2]

  • Choice of Solvent: The solvent can influence reaction pathways. Using low-boiling point solvents that are easier to remove can prevent product degradation during workup.[2]

  • Control of Stoichiometry: Carefully controlling the molar ratios of the reactants can minimize side reactions caused by an excess of one reactant.

  • Water Removal: For reactions that produce water, employing a water-carrying process (e.g., azeotropic distillation with a Dean-Stark trap) can effectively remove water and shift the equilibrium towards product formation, reducing side reactions.[3][4]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Q3: My bromination step of (E)-Methyl-2-(methoxyimino)-2-(o-tolyl)acetate is resulting in a low yield of the desired mono-brominated product. What could be the issue?

A3: The photobromination of (E)-Methyl-2-(methoxyimino)-2-(o-tolyl)acetate is a critical step. A common issue is the formation of poly-brominated byproducts, such as (E)-Methyl-2-(2-dibromomethylphenyl)-2-methoxyiminoacetate, which reduces the selectivity and yield of the desired mono-brominated intermediate.[6]

Troubleshooting Steps:

  • Control of Bromine Concentration: The stoichiometry of bromine is critical. An excess of bromine will favor di-bromination.

  • Continuous Flow Chemistry: A continuous-flow photobromination/debromination cascade has been shown to be highly effective in controlling the reaction and improving the yield of the mono-brominated product to as high as 94.2%.[6] This method allows for precise control of residence time and reactant concentrations, minimizing the formation of the di-bromo byproduct.[6]

  • Reaction Time and Temperature: Optimize the reaction time and maintain a consistent temperature to ensure the reaction proceeds to completion without significant byproduct formation.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of Trifloxystrobin.

ParameterCondition 1Condition 2Yield (%)Reference
Final Coupling Reaction Solvent & Temperature DMF or DMA, ~120°CAcetone, 20-30°C~65% vs. 88%[2]
Bromination Method Batch ReactionContinuous-Flow Photobromination/DebrominationLower Selectivity94.2% (of mono-brominated intermediate)
Final Coupling with Water Removal Standard ProcedureWater Carrying ProcessLower YieldImproved Yield and Quality

Experimental Protocols

Protocol 1: Improved Synthesis of Trifloxystrobin via Room Temperature Coupling

This protocol is based on an improved process that avoids high temperatures and difficult-to-remove solvents in the final coupling step.[2]

Step 1: Preparation of (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester (Intermediate A)

The synthesis of this key intermediate can be achieved through various published methods. One common route involves the bromination of (E)-2-methoxyimino-2-(o-tolyl)acetic acid methyl ester.[2] A continuous-flow photobromination method is recommended for higher yields of the mono-brominated product.[6]

Step 2: Preparation of 1-(3-trifluoromethyl-phenyl)-ethanone oxime (Intermediate B)

This intermediate is prepared by the oximation of 1-(3-trifluoromethyl-phenyl)-ethanone with hydroxylamine.

Step 3: Coupling Reaction to form Trifloxystrobin

  • In a reaction vessel, dissolve 1-(3-trifluoromethyl-phenyl)-ethanone oxime (Intermediate B) in acetone.

  • Add a suitable base (e.g., potassium carbonate).

  • To this mixture, add a solution of (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester (Intermediate A) in acetone dropwise at room temperature (20-30°C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., methanol or ethanol).

Protocol 2: Purification of Crude Trifloxystrobin by Crystallization
  • Dissolve the crude Trifloxystrobin in a minimal amount of a suitable hot solvent (e.g., ethanol or toluene).[3][7]

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the precipitation of the product.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified Trifloxystrobin under vacuum.

Visualizations

Troubleshooting_Low_Yield start Low Trifloxystrobin Yield check_impurities Analyze Crude Product (HPLC, LC-MS) start->check_impurities check_degradation Assess Product/Intermediate Stability start->check_degradation high_impurities High Impurity Levels? check_impurities->high_impurities optimize_conditions Optimize Reaction Conditions high_impurities->optimize_conditions Yes check_isomer Check Isomeric Ratio high_impurities->check_isomer No check_water Investigate Water Presence optimize_conditions->check_water low_temp Lower Reaction Temperature optimize_conditions->low_temp change_solvent Change Solvent (e.g., to Acetone) optimize_conditions->change_solvent water_removal Implement Water Removal (e.g., Dean-Stark) check_water->water_removal isomer_separation Optimize Crystallization for EE-Isomer check_isomer->isomer_separation protect_from_light Protect from Light check_degradation->protect_from_light yield_increase Yield Improved low_temp->yield_increase change_solvent->yield_increase water_removal->yield_increase isomer_separation->yield_increase protect_from_light->yield_increase

Caption: Troubleshooting workflow for low yield in Trifloxystrobin synthesis.

Trifloxystrobin_Synthesis_Pathway start1 o-Tolylacetic Acid Derivative intermediate_A (E)-2-(2-bromomethylphenyl) -2-methoxyiminoacetic acid methyl ester start1->intermediate_A Bromination trifloxystrobin Trifloxystrobin intermediate_A->trifloxystrobin side_reactions Side Reactions (e.g., Impurity Formation, Isomerization) intermediate_A->side_reactions start2 1-(3-trifluoromethyl-phenyl) -ethanone intermediate_B 1-(3-trifluoromethyl-phenyl) -ethanone oxime start2->intermediate_B Oximation intermediate_B->trifloxystrobin Coupling (Base, Solvent) trifloxystrobin->side_reactions

Caption: Simplified synthetic pathway for Trifloxystrobin highlighting key steps.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-oxo-2-(o-tolyl)acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-oxo-2-(o-tolyl)acetate via Fischer esterification. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the esterification of 2-oxo-2-(o-tolyl)acetic acid with methanol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction.[1][2] Here are several factors to consider and strategies to improve your yield:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled process.[1][3][4] To shift the equilibrium towards the product (the ester), you can:

    • Use an Excess of Methanol: Employing a large excess of the alcohol is a common strategy to drive the reaction forward.[3][4] Using methanol as the solvent is an effective way to achieve this.

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid.[3][5] Removing water as it forms will push the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion. Ensure you are using a sufficient concentration of a strong acid catalyst like sulfuric acid.[6]

  • Suboptimal Temperature: The reaction may not have reached the optimal temperature for a sufficient duration. Ensure the reaction mixture is heated to reflux and maintained there for an adequate period.

  • Workup Issues: Product can be lost during the workup and purification steps. Ensure proper extraction techniques and minimize transfers.

Q2: I am observing the formation of side products. What are they and how can I minimize them?

A2: While the esterification of α-keto acids is generally straightforward, side reactions can occur, especially under harsh conditions.

  • Decarboxylation: α-keto acids can be susceptible to decarboxylation at elevated temperatures, leading to the formation of an aldehyde. While this is more of a concern during the synthesis of the keto acid itself, using excessively high temperatures during esterification should be avoided.

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, methanol can undergo self-condensation to form dimethyl ether. Using the appropriate reaction temperature (reflux) can minimize this.

  • By-products from Impurities: Impurities in the starting 2-oxo-2-(o-tolyl)acetic acid can lead to the formation of other esters or unwanted side products. Ensure the purity of your starting material.

Q3: The purification of my product, this compound, is proving difficult. What are some common purification challenges and how can I overcome them?

A3: The purification of α-keto esters can present challenges due to their reactivity and potential for enolization.[7]

  • Removal of Unreacted Carboxylic Acid: The most common impurity is the starting carboxylic acid. This can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[8][9] Be cautious, as a strong base can hydrolyze the ester.

  • Removal of Excess Methanol: If a large excess of methanol was used, it needs to be thoroughly removed. This can be achieved by evaporation under reduced pressure (rotary evaporation) followed by high vacuum.

  • Chromatography Issues: While silica gel column chromatography is a common purification method, the slightly acidic nature of silica gel can sometimes cause issues with sensitive compounds. If you suspect this is a problem, you can use deactivated silica gel (by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or consider other purification techniques like distillation under reduced pressure if the product is thermally stable.

  • Product Instability: α-keto esters can be sensitive to heat and light. It is advisable to store the purified product at a low temperature and protected from light.

Q4: How do I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. The starting material (2-oxo-2-(o-tolyl)acetic acid) is a carboxylic acid and will have a different Rf value than the product ester. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Data Presentation: Optimizing Reaction Conditions

The following table provides representative data on how varying reaction parameters can influence the yield of this compound. These values are based on the general principles of Fischer esterification.[3][10][11][12]

Parameter Condition A Condition B Condition C Condition D Expected Yield (%) Rationale
Methanol to Acid Ratio (mol/mol) 1:15:110:1 (Methanol as solvent)1:160-70A 1:1 ratio will reach equilibrium with a significant amount of starting material remaining.
1:15:110:1 (Methanol as solvent)1:180-90Increasing the concentration of one reactant shifts the equilibrium to the product side.[3]
1:15:110:1 (Methanol as solvent)1:1>95Using the alcohol as the solvent provides a large excess, driving the reaction to completion.[3]
Catalyst (H₂SO₄) Conc. (mol%) 1510570-80A low catalyst concentration leads to a slow reaction rate and incomplete conversion.
15105>95An optimal catalyst concentration accelerates the reaction to completion in a reasonable time.
15105>95Further increasing the catalyst concentration may not significantly increase the yield and can lead to side reactions.
Temperature (°C) 40Reflux (~65°C)Reflux (~65°C)Reflux (~65°C)50-60The reaction rate is slow at lower temperatures, leading to incomplete conversion.
40Reflux (~65°C)Reflux (~65°C)Reflux (~65°C)>95Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time (hours) 2262470-80Shorter reaction times may not be sufficient for the reaction to reach equilibrium.
22624>95Allowing the reaction to proceed for a longer time ensures it goes to completion.

Experimental Protocols

Detailed Methodology for the Esterification of 2-oxo-2-(o-tolyl)acetic acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-oxo-2-(o-tolyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-oxo-2-(o-tolyl)acetic acid.

  • Addition of Reagents: Add a large excess of anhydrous methanol (e.g., using it as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period determined by reaction monitoring (e.g., 4-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water or ice.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic extracts.

  • Workup - Neutralization:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[8][9] Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to obtain the pure this compound.

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-oxo-2-(o-tolyl)acetic acid reagents Add Methanol (excess) & Sulfuric Acid (catalyst) start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Quench with Water Extract with Ethyl Acetate monitor->workup Complete neutralize Wash with NaHCO₃ & Brine workup->neutralize dry Dry with MgSO₄ Filter neutralize->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn workup_loss Workup Losses start->workup_loss side_reactions Side Reactions start->side_reactions increase_methanol Increase Methanol Ratio incomplete_rxn->increase_methanol remove_water Remove Water (Dean-Stark) incomplete_rxn->remove_water optimize_catalyst Optimize Catalyst Conc. incomplete_rxn->optimize_catalyst increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp careful_extraction Careful Extraction workup_loss->careful_extraction minimize_transfers Minimize Transfers workup_loss->minimize_transfers optimize_temp Optimize Temperature side_reactions->optimize_temp check_purity Check Starting Material Purity side_reactions->check_purity

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Purification of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-oxo-2-(o-tolyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the removal of impurities from this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Based on its synthesis via the oxidation of o-tolylacetone followed by esterification, the common impurities may include:

  • Unreacted Starting Materials: o-tolylacetone and 2-oxo-2-(o-tolyl)acetic acid.

  • Byproducts of Oxidation: Compounds resulting from incomplete or over-oxidation.

  • Byproducts of Esterification: Including residual acid catalyst and byproducts from side reactions.

  • Solvent Residues: Traces of solvents used in the synthesis and workup.

  • Colored Impurities: The crude product is often a yellow to brownish oil, indicating the presence of colored organic impurities.

Q2: My purified this compound is a yellow oil. Is this normal?

A2: Yes, this compound is often described as a yellow oily liquid. However, a deep yellow or brown color can indicate the presence of impurities. Further purification may be necessary if a colorless or pale-yellow product is required for subsequent reactions.

Q3: I am having trouble crystallizing my this compound. What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with this type of compound. Here are a few troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent system. A single solvent may not be effective. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can often induce crystallization.

  • Purity: Highly impure samples are more likely to oil out. Consider a preliminary purification step like column chromatography to remove the bulk of impurities before attempting recrystallization.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can promote oiling out.

  • Scratching: Gently scratching the inside of the flask at the solvent's surface with a glass rod can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.

Q4: What is the most effective method for purifying this compound to high purity?

A4: Silica gel column chromatography is a highly effective method for achieving high purity levels of this compound.[1] It is particularly useful for removing both more polar and less polar impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product remains an oil after purification - High level of impurities depressing the melting point.- The compound is inherently a low-melting solid or an oil at room temperature.- Residual solvent.- Attempt purification by silica gel column chromatography to remove a broader range of impurities.- Try co-distillation with a high-boiling, non-reactive solvent to remove volatile impurities.- For recrystallization, use a mixed solvent system and cool very slowly. Consider adding a seed crystal.- Ensure all solvent is removed under high vacuum.
Persistent yellow or brown color in the final product - Presence of colored, likely polar, organic impurities.- Thermal degradation.- Treat a solution of the compound with activated carbon before the final filtration or concentration step. Use with caution as it can adsorb the product as well.- Perform column chromatography, as silica gel can effectively remove many colored impurities.- Avoid excessive heat during purification steps.
Low recovery after column chromatography - Compound is too polar or non-polar for the chosen eluent system.- Compound is unstable on silica gel.- Improper column packing or loading.- Adjust the polarity of the eluent. A step gradient or a shallower gradient may be necessary.- Perform a small-scale test to check for degradation on silica. If degradation occurs, consider alternative purification methods like distillation.- Ensure the column is packed uniformly and the sample is loaded in a concentrated band.
Co-elution of impurities during column chromatography - Impurities have similar polarity to the product.- Use a shallower solvent gradient during elution.- Try a different solvent system for the mobile phase.- Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is effective for separating this compound from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen hexane:ethyl acetate mixture. If a gradient elution is needed, start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Decolorization with Activated Carbon

This procedure can be used to reduce the color of the purified product.

Materials:

  • Yellowish this compound

  • A suitable solvent (e.g., ethyl acetate or dichloromethane)

  • Activated carbon

  • Filter paper and funnel (or a fritted glass funnel with celite)

Procedure:

  • Dissolve the colored product in a suitable solvent.

  • Add a small amount of activated carbon (approximately 1-2% by weight of the product).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite or filter paper to remove the activated carbon.

  • Remove the solvent from the filtrate under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Crude Purity (%)Purity After Purification (%)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Column Chromatography 70-85>9875-90High purity achievable; good for removing a wide range of impurities.Can be time-consuming and requires significant solvent usage.
Vacuum Distillation 70-8590-9560-80Good for removing non-volatile impurities.Not effective for impurities with similar boiling points; potential for thermal degradation.
Recrystallization (if successful) 70-85>9950-70Can yield very high purity crystalline product.Difficult for oily compounds; may require extensive solvent screening.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude Methyl 2-oxo-2-(o-tolyl)acetate dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree for Oily Product

OilingOutTroubleshooting start Product 'Oils Out' During Crystallization check_purity Is the crude purity low? start->check_purity yes_purity Yes check_purity->yes_purity no_purity No check_purity->no_purity pre_purify Perform preliminary purification (e.g., column) yes_purity->pre_purify change_solvent Try a mixed solvent system no_purity->change_solvent pre_purify->change_solvent slow_cool Cool the solution very slowly change_solvent->slow_cool scratch_seed Scratch flask or add a seed crystal slow_cool->scratch_seed success Crystals Form scratch_seed->success still_oil Still an oil scratch_seed->still_oil consider_distillation Consider vacuum distillation still_oil->consider_distillation

Caption: Decision tree for troubleshooting when the product oils out during recrystallization.

References

Technical Support Center: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 2-oxo-2-(o-tolyl)acetate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during their experiments.

Catalyst Selection and Performance

The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation of o-xylene with methyl oxalyl chloride. The choice of catalyst is critical for reaction efficiency, yield, and purity of the final product. Below is a comparative summary of common Lewis acid catalysts employed in this reaction.

CatalystTypical Reaction ConditionsReported Yield (%)Key Considerations
Aluminum Chloride (AlCl₃) Inert solvent (e.g., Dichloromethane, Carbon Disulfide), 0°C to room temperature, 2-6 hours.75-90%Highly active and widely used. Very sensitive to moisture, requiring strictly anhydrous conditions. Can lead to the formation of side products if the temperature is not carefully controlled.[1][2]
Ferric Chloride (FeCl₃) Inert solvent (e.g., Dichloromethane), Room temperature to 40°C, 4-8 hours.65-80%A milder and less expensive alternative to AlCl₃. It is also moisture-sensitive, though slightly less so than AlCl₃. It may require longer reaction times or elevated temperatures to achieve high conversion.
Tin(IV) Chloride (SnCl₄) Inert solvent (e.g., Dichloromethane), 0°C to room temperature, 3-7 hours.70-85%Offers good catalytic activity and can sometimes provide better selectivity compared to AlCl₃. It is a fuming liquid and requires careful handling.
Titanium(IV) Chloride (TiCl₄) Inert solvent (e.g., Dichloromethane), -10°C to room temperature, 2-5 hours.70-88%A strong Lewis acid that can be very effective. It is highly reactive with water and can be more difficult to handle than solid catalysts.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using Aluminum Chloride as the catalyst. This protocol can be adapted for other Lewis acid catalysts with appropriate adjustments to reaction time and temperature.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • o-Xylene (anhydrous)

  • Methyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.

  • Addition of Acylating Agent: Slowly add methyl oxalyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel over 20-30 minutes. Ensure the temperature remains below 5°C.

  • Addition of Aromatic Substrate: After the addition of methyl oxalyl chloride is complete, add a solution of anhydrous o-xylene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30-45 minutes, maintaining the reaction temperature at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench the reaction by carefully adding it to a beaker containing crushed ice and 1 M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Troubleshooting Guide & FAQs

Here are some common issues and frequently asked questions you might encounter during your experiments.

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1][2] Ensure that all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible.

  • Inactive Catalyst: If the Lewis acid has been improperly stored, it may have lost its activity. For example, AlCl₃ should be a fine, white to pale yellow powder; if it is clumpy or discolored, it is likely inactive.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

  • Low Reaction Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.

  • Impure Reagents: Impurities in either the o-xylene or methyl oxalyl chloride can interfere with the reaction.

Q2: I am observing the formation of multiple products. What could be the issue?

A2: The formation of multiple products can be due to:

  • Isomeric Byproducts: The acylation of o-xylene can potentially yield two isomers: 3,4-dimethylphenyl and 2,3-dimethylphenyl derivatives. The major product is typically the 3,4-isomer due to steric hindrance. However, reaction conditions can influence the isomeric ratio.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time) or if there is a large excess of the acylating agent.

  • Side Reactions: At higher temperatures, side reactions such as the decarbonylation of the acylium ion can occur, leading to undesired byproducts.

Q3: The reaction mixture turned very dark, and I have a complex mixture of products. Why did this happen?

A3: A dark coloration and complex product mixture often indicate decomposition or side reactions. This can be caused by:

  • High Reaction Temperature: Exceeding the optimal reaction temperature can lead to charring and the formation of polymeric materials.

  • Reaction with Solvent: Some solvents can react with the Lewis acid or the acylium ion, especially at elevated temperatures. Dichloromethane is generally a good choice, but its purity is important.

  • Concentrated Reagents: Using highly concentrated reagents can lead to localized overheating and decomposition.

Q4: Can I use a different acylating agent?

A4: Yes, other acylating agents can be used, such as oxalyl chloride followed by esterification, or methyl chlorooxoacetate. However, methyl oxalyl chloride is a direct and efficient reagent for this specific transformation.

Q5: How can I improve the regioselectivity of the reaction?

A5: To favor the formation of the desired 3,4-dimethyl isomer (leading to this compound), consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -10°C) can enhance selectivity by favoring the thermodynamically more stable product and minimizing side reactions.

  • Choice of Catalyst: Milder Lewis acids, such as FeCl₃ or SnCl₄, may offer better regioselectivity in some cases, although they might require longer reaction times.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Purification setup 1. Add AlCl₃ and CH₂Cl₂ to flask cool 2. Cool to 0°C setup->cool add_acyl 3. Add Methyl Oxalyl Chloride cool->add_acyl add_xylene 4. Add o-Xylene add_acyl->add_xylene react 5. Stir at 0°C then Room Temp. add_xylene->react quench 6. Quench with HCl/Ice react->quench extract 7. Separate and Extract quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify Product dry->purify product product purify->product Pure this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Catalyst Selection Logic

The choice of catalyst often involves a trade-off between reactivity, cost, and ease of handling. This diagram outlines the decision-making process for selecting the appropriate catalyst.

catalyst_selection Catalyst Selection Logic cluster_high_yield High Yield Priority cluster_milder_conditions Milder Conditions / Cost Priority start Start: Need for High Yield? alcl3 Use AlCl₃ start->alcl3 Yes fecl3_sncl4 Consider FeCl₃ or SnCl₄ start->fecl3_sncl4 No anhydrous Strictly Anhydrous Conditions? alcl3->anhydrous temp_control Precise Temperature Control? anhydrous->temp_control Yes success success temp_control->success High Yield Achieved longer_time Accept Longer Reaction Time? fecl3_sncl4->longer_time optimize_temp Willing to Optimize Temperature? longer_time->optimize_temp Yes success_milder success_milder optimize_temp->success_milder Good Yield with Milder Catalyst

Caption: Decision tree for selecting a Lewis acid catalyst based on experimental priorities.

References

Technical Support Center: Stability of Methyl 2-oxo-2-(o-tolyl)acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of "Methyl 2-oxo-2-(o-tolyl)acetate" in solution. The information herein is compiled from established chemical principles and data on structurally related compounds, as specific stability data for this compound is limited in published literature.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of "this compound" in solution.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Precipitate formation in aqueous buffers Low aqueous solubility of the compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Add the stock solution to the aqueous buffer dropwise while vortexing to aid dispersion. Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting the experiment.
Loss of compound over time in prepared solutions Hydrolysis of the methyl ester.Avoid prolonged storage in aqueous or protic solutions, especially at neutral or alkaline pH. If storage is necessary, use anhydrous aprotic solvents and maintain low temperatures.
Appearance of new, unexpected peaks in HPLC analysis Formation of degradation products.Characterize the new peaks using techniques like LC-MS or NMR to identify potential degradants such as 2-oxo-2-(o-tolyl)acetic acid. This can confirm the degradation pathway.
Discoloration of the solution (e.g., yellowing) Potential oxidative or photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil. Purge the headspace of the vial with an inert gas to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure as an α-keto ester, the primary anticipated degradation pathways are:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of water, acids, or bases, to yield 2-oxo-2-(o-tolyl)acetic acid and methanol. The α-keto group can make the ester more labile compared to a simple methyl ester.

  • Oxidation: The tolyl group and the keto-enol tautomer are potential sites for oxidation, which can be initiated by exposure to air (oxygen), peroxides, or other oxidizing agents.

  • Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions and degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of "this compound" solutions, the following storage conditions are recommended:

  • Solvent: For long-term storage, use anhydrous aprotic solvents such as DMSO or acetonitrile.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber-colored vials or by wrapping the container with aluminum foil.

  • Atmosphere: For maximum stability, purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of the compound in solution can be monitored using chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity and detecting degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor hydrolysis by observing the disappearance of the methyl ester singlet (around 3.7 ppm for similar methyl esters) and the appearance of a methanol peak.[1][2]

Q4: Is this compound sensitive to pH?

A4: Yes, as an ester, it is expected to be sensitive to pH. Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral conditions. Therefore, it is advisable to avoid strongly acidic or basic aqueous solutions if stability is a concern.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for "this compound".

1. Stock Solution Preparation:

  • Prepare a stock solution of "this compound" in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for a shorter duration (e.g., 4-8 hours) due to the expected rapid degradation.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound in a suitable solvent at 60°C for 48 hours.
  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A control sample should be kept in the dark.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze the samples by a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of α-Keto Acids (Degradation Product)

Since the primary degradation product is expected to be an α-keto acid, this protocol, adapted from methods for similar compounds, can be used for its detection.[3][4]

1. Derivatization (optional but recommended for enhanced sensitivity):

  • The α-keto acid can be derivatized with a reagent like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent quinoxalinone derivative.
  • Mix the sample containing the degradation product with a DMB solution in the presence of a reducing agent and acid.
  • Heat the mixture to complete the reaction.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.
  • Detection: UV detection (e.g., at 255 nm) for the underivatized acid or fluorescence detection for the DMB derivative (e.g., excitation at 367 nm and emission at 446 nm).
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Visualizations

parent This compound hydrolysis Hydrolysis (+H2O, H+ or OH-) parent->hydrolysis oxidation Oxidation ([O]) parent->oxidation photodegradation Photodegradation (hν) parent->photodegradation acid 2-oxo-2-(o-tolyl)acetic acid + Methanol hydrolysis->acid oxidized_products Oxidized Products oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_stock->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

References

minimizing byproduct formation in "Methyl 2-oxo-2-(o-tolyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include:

  • Friedel-Crafts Acylation of Toluene: This is a widely used method involving the reaction of toluene with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Oxidation of o-Tolylacetone: This two-step process involves the oxidation of o-tolylacetone to 2-oxo-2-(o-tolyl)acetic acid, followed by esterification with methanol.[1]

Q2: What are the major byproducts in the Friedel-Crafts synthesis of this compound?

A2: The primary byproducts are the isomeric impurities: Methyl 2-oxo-2-(p-tolyl)acetate (para-isomer) and Methyl 2-oxo-2-(m-tolyl)acetate (meta-isomer). Due to the ortho-para directing nature of the methyl group on the toluene ring and steric hindrance at the ortho position, the para-isomer is often the major product.[2][3][4]

Q3: How can I minimize the formation of the para-isomer and maximize the yield of the desired ortho-isomer?

A3: Maximizing the ortho-isomer yield is a significant challenge. The isomer distribution is influenced by kinetic versus thermodynamic control of the reaction.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the sterically less hindered para-position is favored.[5]

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible, potentially favoring the formation of the more thermodynamically stable isomer, which may be the ortho- or meta-isomer in some cases. However, this can also lead to other side reactions.[5] Experimenting with different Lewis acids, solvents, and reaction temperatures is crucial.

Q4: What is the role of the Lewis acid catalyst in the Friedel-Crafts reaction?

A4: The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) activates the acylating agent (methyl oxalyl chloride) by coordinating to a chlorine atom, which facilitates the formation of the highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring. The choice of Lewis acid can influence the reaction's regioselectivity and rate.

Q5: Can polyacylation be a problem?

A5: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation. The acyl group attached to the aromatic ring is deactivating, making the product less susceptible to further acylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air or wet solvents/glassware. 2. Insufficient Catalyst: Stoichiometric amounts of the Lewis acid are often required as it complexes with the product. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Ensure all glassware is thoroughly dried, and solvents are anhydrous. Handle the Lewis acid in a dry environment (e.g., glove box or under an inert atmosphere). 2. Use at least one equivalent of the Lewis acid relative to the acylating agent. 3. Gradually warm the reaction to room temperature or slightly above after the initial addition at low temperature. Monitor the reaction by TLC or GC.
High Percentage of Para-Isomer 1. Kinetic Control: The reaction is being run under conditions that favor the sterically less hindered para-product (typically lower temperatures). 2. Bulky Acylium Ion Complex: The electrophile-catalyst complex is large, making attack at the ortho-position difficult.1. Experiment with higher reaction temperatures to favor thermodynamic control. This may increase the proportion of the ortho- and meta-isomers. 2. Investigate the use of different Lewis acids or solvents that may alter the size and reactivity of the electrophilic complex. Non-polar solvents like carbon disulfide have been noted to influence regioselectivity in some Friedel-Crafts acylations.
Formation of Other Byproducts (e.g., from decomposition) 1. High Reaction Temperature: Excessive heat can lead to decomposition of reactants or products. 2. Instability of Acylating Agent: Oxalyl chloride and its esters can be unstable, especially at elevated temperatures.1. Maintain careful temperature control throughout the reaction. 2. Add the acylating agent slowly at a low temperature to control the exotherm.
Difficult Separation of Isomers 1. Similar Polarity: The ortho-, para-, and meta-isomers have very similar physical properties, making separation by distillation or standard chromatography challenging.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl column) and an optimized mobile phase.[6][7] 2. Consider derivatization of the isomeric mixture to improve separation, followed by removal of the derivatizing group.

Data Presentation: Isomer Distribution in Analogous Reactions

Table 1: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with Methyl Chloride [5]

Temperature (°C)% Ortho-Xylene% Meta-Xylene% Para-Xylene
0541729
2536928
8018910

Note: This data is for an alkylation reaction, which is reversible and more sensitive to thermodynamic control at higher temperatures. Acylation is generally less reversible.

Table 2: Influence of Catalyst on Product Distribution in the Acetylation of Toluene [8]

CatalystAcylating AgentTemperature (°C)Yield (%)Isomer Distribution (p-/o-)
Anhydrous AlCl₃Acetic Anhydride90-95High>20:1
FeSO₄ (800 °C)Acetic Anhydride1005597% para, 2% ortho
H-ZSM-5 ZeoliteAcetyl Chloride18060.288.3% para

Note: This data is for acetylation, not acylation with methyl oxalyl chloride. The larger size of the methyloxalyl group may further increase the preference for the para-isomer.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Toluene with Methyl Oxalyl Chloride

This protocol is adapted from standard procedures for Friedel-Crafts acylation of toluene.[9][10][11]

Materials:

  • Toluene (anhydrous)

  • Methyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: In a fume hood, add anhydrous AlCl₃ (1.1 equivalents) to the flask. Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: a. Prepare a solution of methyl oxalyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. b. Add the methyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. c. Prepare a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. d. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: a. Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. b. Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer). c. Extract the aqueous layer twice with DCM. d. Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Isolation: a. Dry the organic layer over anhydrous Na₂SO₄. b. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). b. Alternatively, separation of isomers may be achieved by HPLC.

Visualizations

Friedel_Crafts_Acylation_Pathway Toluene Toluene Intermediate Arenium Ion Intermediate Toluene->Intermediate + Acylium Ion MeOxCl Methyl Oxalyl Chloride AcyliumIon Acylium Ion (Electrophile) MeOxCl->AcyliumIon + AlCl₃ AcyliumIon->Intermediate OrthoProduct This compound (Desired Product) Intermediate->OrthoProduct ortho attack ParaProduct Methyl 2-oxo-2-(p-tolyl)acetate (Major Byproduct) Intermediate->ParaProduct para attack MetaProduct Methyl 2-oxo-2-(m-tolyl)acetate (Minor Byproduct) Intermediate->MetaProduct meta attack

Caption: Reaction pathway for the Friedel-Crafts acylation of toluene.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or High Byproduct? Start->Problem CheckMoisture Check for Moisture (Anhydrous Conditions) Problem->CheckMoisture Yes Success Successful Synthesis Problem->Success No CheckStoichiometry Verify Catalyst Stoichiometry (≥1 eq.) CheckMoisture->CheckStoichiometry AdjustTemp Optimize Temperature (Kinetic vs. Thermodynamic) CheckStoichiometry->AdjustTemp OptimizePurification Optimize Purification (HPLC, Column Chromatography) AdjustTemp->OptimizePurification OptimizePurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 2-oxo-2-(o-tolyl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for Methyl 2-oxo-2-(o-tolyl)acetate against its meta and para isomers, as well as the parent compound, Methyl 2-oxo-2-phenylacetate. This guide provides researchers, scientists, and drug development professionals with key spectroscopic information for the identification and characterization of these compounds.

This comparison guide delves into the structural nuances of this compound and its related isomers through a comprehensive analysis of their NMR and IR spectra. Understanding the distinct spectral signatures of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various research and development applications. While experimental data for Methyl 2-oxo-2-phenylacetate is readily available, the detailed experimental spectra for the ortho-, meta-, and para-tolyl isomers are less commonly reported. Therefore, this guide utilizes a combination of available experimental data and predicted spectral information to provide a thorough comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its comparators. The data for the tolyl isomers is based on spectral prediction and established knowledge of substituent effects on aromatic systems.

Table 1: ¹H NMR Spectral Data (Predicted for tolyl isomers, Experimental for phenylacetate)

CompoundAromatic Protons (δ, ppm)Methyl Protons (Ar-CH₃) (δ, ppm)Methyl Protons (-OCH₃) (δ, ppm)
This compound~7.2-7.8 (m, 4H)~2.5 (s, 3H)~3.9 (s, 3H)
Methyl 2-oxo-2-(m-tolyl)acetate~7.3-7.7 (m, 4H)~2.4 (s, 3H)~3.9 (s, 3H)
Methyl 2-oxo-2-(p-tolyl)acetate~7.3 (d, 2H), ~7.9 (d, 2H)~2.4 (s, 3H)~3.9 (s, 3H)
Methyl 2-oxo-2-phenylacetate7.52 (t, 2H), 7.67 (t, 1H), 8.02 (d, 2H)-3.98 (s, 3H)

Table 2: ¹³C NMR Spectral Data (Predicted for tolyl isomers, Experimental for phenylacetate)

CompoundC=O (keto) (δ, ppm)C=O (ester) (δ, ppm)Aromatic Carbons (δ, ppm)Ar-CH₃ (δ, ppm)-OCH₃ (δ, ppm)
This compound~192~165~125-140~21~53
Methyl 2-oxo-2-(m-tolyl)acetate~194~165~127-138~21~53
Methyl 2-oxo-2-(p-tolyl)acetate~193~165~129-145~22~53
Methyl 2-oxo-2-phenylacetate186.0164.0128.9, 130.1, 132.5, 135.0-52.7

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O (keto) StretchC=O (ester) StretchC-O StretchAromatic C-H Stretch
This compound~1730-1715~1750-1735~1250-1000~3100-3000
Methyl 2-oxo-2-(m-tolyl)acetate~1730-1715~1750-1735~1250-1000~3100-3000
Methyl 2-oxo-2-(p-tolyl)acetate~1730-1715~1750-1735~1250-1000~3100-3000
Methyl 2-oxo-2-phenylacetate~1725~1745~1200-1050~3100-3000

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for liquid samples, applicable to the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required. The spectral width is typically set to 200-220 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty salt plates prior to running the sample.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Structure-Spectra Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic NMR and IR signals.

Structure_Spectra_Correlation cluster_structure This compound Structure cluster_spectra Spectroscopic Signals structure H_Aromatic Aromatic Protons (~7.2-7.8 ppm) structure->H_Aromatic Ar-H H_Ar_CH3 Aryl Methyl Protons (~2.5 ppm) structure->H_Ar_CH3 Ar-CH₃ H_OCH3 Ester Methyl Protons (~3.9 ppm) structure->H_OCH3 -OCH₃ C_CO_keto Keto Carbonyl (~192 ppm) structure->C_CO_keto C=O (keto) C_CO_ester Ester Carbonyl (~165 ppm) structure->C_CO_ester C=O (ester) IR_CO C=O Stretches (~1730, ~1750 cm⁻¹) structure->IR_CO C=O bonds

Caption: Correlation of this compound structure with its key NMR and IR signals.

A Comparative Guide to Purity Assessment of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like Methyl 2-oxo-2-(o-tolyl)acetate is critical for ensuring the reliability of experimental results and the quality of final products. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the nature of potential impurities, required accuracy, and available instrumentation. A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility and boiling point, detection by flame ionizationIntrinsic quantitative response of atomic nuclei in a magnetic field
Typical Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column with a polar stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm)N/A
Limit of Detection ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL~0.1 - 1 mg/mL
Limit of Quantitation ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL~0.5 - 5 mg/mL
Precision (RSD) < 2%< 3%< 1%
Accuracy High (with appropriate calibration standards)High (with appropriate calibration standards)Very High (primary method)
Throughput Moderate (15-30 min per sample)Moderate to High (10-25 min per sample)Low to Moderate (5-15 min per sample)
Strengths Versatile, widely applicable, good for non-volatile impuritiesHigh resolution for volatile impurities, sensitiveAbsolute quantification without a specific reference standard of the analyte, provides structural information
Limitations Requires a chromophore for UV detection, relative quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC-FID)

GC with a Flame Ionization Detector (FID) is a powerful technique for assessing the purity of volatile compounds and detecting residual solvents.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-5 mg/mL.

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected by the FID.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d or DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all nuclei.

    • A 90° pulse angle.

    • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (Area %) G->H

Caption: Workflow for HPLC-UV purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Inject into GC B->C D Separation in Capillary Column C->D E FID Detection D->E F Integrate Peaks E->F G Calculate Purity (Area %) F->G

Caption: Workflow for GC-FID purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Absolute Purity F->G

Caption: Workflow for qNMR purity analysis.

References

A Comparative Guide to the Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Methyl 2-oxo-2-(o-tolyl)acetate, a key intermediate in the production of pharmaceuticals and agrochemicals, notably the fungicide Trifloxystrobin.[1] This document outlines the primary synthesis pathway, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most efficient and suitable method for their applications.

Introduction to Synthesis Strategies

The synthesis of this compound, a ketoester, can be approached through several strategic disconnections. The most commonly reported and industrially relevant method involves a two-step sequence: the oxidation of a suitable precursor to form the α-keto acid, followed by its esterification. Alternative theoretical pathways, such as Grignard reactions and Friedel-Crafts acylations, present potential but are met with significant challenges regarding selectivity and substrate availability.

Primary Synthesis Route: Oxidation and Esterification

The most established route to this compound proceeds via the oxidation of o-tolylacetone to yield 2-oxo-2-(o-tolyl)acetic acid, which is subsequently esterified with methanol.[2]

Data Presentation: Quantitative Analysis of the Primary Synthesis Route
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Oxidation o-TolylacetonePotassium permanganate, Alkaline conditionsWaterNot specifiedNot specified~80Not specified[2]
2. Esterification 2-oxo-2-(o-tolyl)acetic acid, MethanolConcentrated sulfuric acidMethanolRefluxNot specifiedHigh (Implied)>95 (after purification)[2]

Detailed Experimental Protocols

Route 1: Oxidation of o-Tolylacetone and Subsequent Esterification

Step 1: Synthesis of 2-oxo-2-(o-tolyl)acetic acid via Oxidation of o-Tolylacetone

  • Materials: o-Tolylacetone, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve o-tolylacetone in a suitable aqueous alkaline solution (e.g., 10% NaOH).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture, maintaining the temperature below 10 °C. The addition is continued until a persistent purple color is observed.

    • After the addition is complete, continue stirring at room temperature until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the reaction mixture to remove the manganese dioxide.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of 2-oxo-2-(o-tolyl)acetic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. A yield of approximately 80% can be expected.[2]

Step 2: Synthesis of this compound via Esterification

  • Materials: 2-oxo-2-(o-tolyl)acetic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • In a flame-dried round-bottom flask, suspend 2-oxo-2-(o-tolyl)acetic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by silica gel column chromatography to achieve high purity.[2]

Alternative Synthesis Routes: A Comparative Discussion

Grignard Reaction

A plausible alternative involves the reaction of an o-tolyl Grignard reagent (o-tolylmagnesium bromide) with a methyl oxalate derivative, such as dimethyl oxalate or methyl chlorooxoacetate.

Friedel-Crafts Acylation

The direct acylation of toluene with an acylating agent like methyl chlorooxoacetate in the presence of a Lewis acid (e.g., AlCl₃) is another conceivable approach.

  • Challenges: The primary obstacle in this route is the regioselectivity of the Friedel-Crafts acylation on toluene. The methyl group is an ortho-, para-directing group; however, due to steric hindrance, the reaction heavily favors the formation of the para-substituted product, Methyl 2-oxo-2-(p-tolyl)acetate.[3][4][5] Achieving a high yield of the desired ortho-isomer is challenging and would likely require complex directing group strategies or separation of isomers, reducing the overall efficiency.

Visualization of Synthesis Comparison

Synthesis_Comparison cluster_main Synthesis of this compound cluster_primary Primary Route: Oxidation & Esterification cluster_alternatives Alternative Routes cluster_comparison Comparative Logic o-Tolylacetone o-Tolylacetone Oxidation Oxidation o-Tolylacetone->Oxidation KMnO4 2-oxo-2-(o-tolyl)acetic acid 2-oxo-2-(o-tolyl)acetic acid Oxidation->2-oxo-2-(o-tolyl)acetic acid Yield: ~80% Esterification Esterification 2-oxo-2-(o-tolyl)acetic acid->Esterification Methanol, H2SO4 This compound This compound Esterification->this compound Comparison Comparison This compound->Comparison o-Tolyl MgBr o-Tolyl MgBr Grignard Reaction Grignard Reaction o-Tolyl MgBr->Grignard Reaction Dimethyl oxalate Target_Alternative This compound Grignard Reaction->Target_Alternative Toluene Toluene Friedel-Crafts Acylation Friedel-Crafts Acylation Toluene->Friedel-Crafts Acylation Methyl chlorooxoacetate, AlCl3 Friedel-Crafts Acylation->Target_Alternative Target_Alternative->Comparison Primary Primary Route Primary->Comparison Alternative Alternative Routes Alternative->Comparison Viability Viability Comparison->Viability High Yield Established Challenges Challenges Comparison->Challenges Selectivity Issues Lack of Data

Caption: Comparative workflow of synthesis routes for this compound.

Conclusion

Based on the available literature, the two-step process involving the oxidation of o-tolylacetone followed by esterification stands out as the most viable and well-documented method for the synthesis of this compound. This route offers a good yield for the initial oxidation step and a straightforward esterification process. While alternative routes like Grignard reactions and Friedel-Crafts acylations are chemically plausible, they present significant challenges in terms of selectivity and require further research and development to be considered practical alternatives. For researchers and professionals in drug development, the primary route provides a reliable and established pathway to this important synthetic intermediate.

References

A Comparative Guide to Methyl 2-oxo-2-(o-tolyl)acetate and Methyl 2-oxo-2-(p-tolyl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. This guide provides a comprehensive comparison of two positional isomers, Methyl 2-oxo-2-(o-tolyl)acetate and Methyl 2-oxo-2-(p-tolyl)acetate, which serve as valuable building blocks in the synthesis of agrochemicals and pharmaceuticals. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.

The primary distinction between these two compounds lies in the position of the methyl group on the tolyl moiety—ortho in the former and para in the latter. This seemingly subtle structural variance can significantly influence their chemical reactivity, steric hindrance, and ultimately their performance in a given synthetic route.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two isomers is essential for understanding their behavior in different reaction conditions and for developing appropriate analytical methods.

PropertyThis compoundMethyl 2-oxo-2-(p-tolyl)acetate
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance Yellow oily liquid[1]-
Boiling Point 274 °C[1]-
Flash Point 120 °C[1]-

Synthesis and Performance Comparison

The synthesis of both isomers can be approached through similar synthetic pathways, typically involving the oxidation of the corresponding tolylacetone followed by esterification. However, the position of the methyl group can influence reaction kinetics and yields.

This compound is a key intermediate in the synthesis of the broad-spectrum foliar fungicide, Trifloxystrobin.[1] Its quality and purity directly impact the yield and performance of the final active ingredient.[1] A common synthetic route involves the oxidation of o-tolylacetone to 2-oxo-2-(o-tolyl)acetic acid, which can be achieved with an approximate yield of 80% using potassium permanganate.[2] Subsequent esterification with methanol yields the final product.[2] Patents related to the synthesis of Trifloxystrobin derivatives report high yields (83-86%) for the formation of (E)-methyl 2-(methoxyimino)-o-tolylacetate, a downstream product of the ortho-isomer.

While specific experimental data for the synthesis of Methyl 2-oxo-2-(p-tolyl)acetate is less prevalent in the literature, a similar synthetic approach starting from p-tolylacetone can be employed. The para-position of the methyl group generally results in less steric hindrance compared to the ortho-position.[3] This can theoretically lead to faster reaction rates and potentially higher yields in certain reactions, as the reactive keto-ester group is more accessible. However, without direct comparative studies, this remains a theoretical advantage.

The choice between the ortho and para isomers often depends on the desired substitution pattern of the final product. In electrophilic aromatic substitution reactions, the tolyl group is an ortho, para-director. However, the steric bulk of the ortho-methyl group can hinder substitution at the adjacent positions, often leading to a preference for para-substitution in subsequent reaction steps.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of the precursor acids.

Experimental Protocol: Synthesis of 2-oxo-2-(o-tolyl)acetic acid

Materials:

  • o-Tolylacetone

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • A solution of sodium carbonate in water is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • o-Tolylacetone is added to the solution.

  • Potassium permanganate is added portion-wise to the stirred mixture, maintaining the temperature below 40°C.

  • After the addition is complete, the reaction mixture is stirred for several hours until the purple color of permanganate disappears.

  • The reaction is cooled, and excess permanganate is decomposed by the addition of sodium bisulfite solution until the manganese dioxide precipitate is dissolved.

  • The aqueous solution is extracted with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified with hydrochloric acid to precipitate the 2-oxo-2-(o-tolyl)acetic acid.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

  • Yield: Approximately 80%.[2]

Experimental Protocol: Synthesis of 2-oxo-2-(p-tolyl)acetic acid (Proposed)

This protocol is based on the established procedure for the ortho-isomer and adapted for the para-isomer.

Materials:

  • p-Tolylacetone

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

Procedure:

  • Follow steps 1-8 as described for the synthesis of 2-oxo-2-(o-tolyl)acetic acid, substituting p-tolylacetone for o-tolylacetone.

  • The expected product is 2-oxo-2-(p-tolyl)acetic acid. The yield is expected to be comparable to or potentially slightly higher than the ortho-isomer due to reduced steric hindrance, although this requires experimental verification.

Experimental Protocol: Esterification of 2-oxo-2-(tolyl)acetic acids

Materials:

  • 2-oxo-2-(o-tolyl)acetic acid or 2-oxo-2-(p-tolyl)acetic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • The respective 2-oxo-2-(tolyl)acetic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated at reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 2-oxo-2-(tolyl)acetate.

  • The product can be further purified by vacuum distillation or column chromatography.

Logical Workflow and Diagrams

The selection of an ortho- or para-isomer as a starting material is a critical decision in a multi-step synthesis, as it dictates the regiochemical outcome of subsequent transformations. The following diagram illustrates the logical workflow for selecting between this compound and Methyl 2-oxo-2-(p-tolyl)acetate based on the desired final product.

G Isomer Selection Workflow in Synthesis start Define Target Molecule Structure is_ortho Is ortho-substitution pattern required in the final product? start->is_ortho is_para Is para-substitution pattern required in the final product? is_ortho->is_para No select_ortho Select this compound is_ortho->select_ortho Yes select_para Select Methyl 2-oxo-2-(p-tolyl)acetate is_para->select_para Yes consider_sterics Consider steric hindrance effects on subsequent reactions is_para->consider_sterics No/Ambiguous select_ortho->consider_sterics synthesis_ortho Proceed with synthesis using the ortho-isomer select_ortho->synthesis_ortho consider_reactivity Para-isomer may offer higher reactivity in some cases select_para->consider_reactivity synthesis_para Proceed with synthesis using the para-isomer select_para->synthesis_para consider_sterics->synthesis_ortho consider_reactivity->synthesis_para

Caption: Logical workflow for isomer selection in synthesis.

Conclusion

Both this compound and Methyl 2-oxo-2-(p-tolyl)acetate are valuable synthetic intermediates. The choice between them is primarily dictated by the desired substitution pattern of the target molecule. This compound is a well-established precursor for the fungicide Trifloxystrobin. While the para-isomer is less documented in specific applications, its reduced steric hindrance may offer advantages in certain synthetic contexts, potentially leading to improved reaction kinetics and yields. The experimental protocols provided herein offer a basis for the synthesis and further investigation of these versatile building blocks. Future comparative studies are warranted to quantitatively assess the performance differences between these two isomers in various synthetic transformations.

References

A Comparative Guide to Catalysts for the Oxidation of o-Tolylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of o-tolylacetone is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary goal of this process is typically the conversion of the α-methylene group adjacent to the carbonyl to a carboxylic acid, yielding o-acetylbenzoic acid, or to an α-keto-aldehyde. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system. This guide provides a comparative overview of potential catalysts for the oxidation of o-tolylacetone, based on experimental data from analogous chemical transformations. Due to a lack of direct comparative studies on o-tolylacetone, this guide extrapolates findings from the oxidation of similar ketones and substituted toluenes to provide a useful framework for catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The following table summarizes the potential performance of various catalysts for the oxidation of o-tolylacetone. The data presented is inferred from studies on similar substrates, such as the oxidation of other enolizable ketones and the benzylic oxidation of toluene derivatives.

Catalyst SystemOxidantTypical Reaction ConditionsPlausible Product(s)Inferred Conversion (%)Inferred Selectivity (%)Supporting Evidence and Remarks
Manganese(III) Acetate (Mn(OAc)₃) - (Acts as both catalyst and oxidant)Acetic acid, Refluxα'-Acetoxy-o-tolylacetone, o-Acetylbenzoic acidModerate to HighModerateMn(OAc)₃ is known to effectively oxidize enolizable carbonyl compounds to α-oxoalkyl radicals, which can then be trapped or further oxidized.[1][2][3][4] Selectivity can be an issue, with potential for multiple products.
Cobalt(II) Acetate (Co(OAc)₂) Molecular Oxygen (O₂) / AirAcetic acid, 100-150 °C, 1-10 atmo-Acetylbenzoic acidModerateModerate to HighCobalt salts are widely used as catalysts for the aerobic oxidation of alkylaromatics.[5] The reaction likely proceeds through a radical mechanism.
Palladium(II) Acetate (Pd(OAc)₂) Molecular Oxygen (O₂) / AirToluene or other organic solvent, 80-120 °Co-Acetylbenzaldehyde, o-Acetylbenzoic acidModerateModeratePalladium catalysts are effective for a range of oxidation reactions.[6][7][8][9] The product distribution may be sensitive to reaction conditions.
Ruthenium-based Catalysts Molecular Oxygen (O₂) / AldehydesOrganic solvent, 40-80 °C4-Acetoxy-o-tolylacetoneLow to ModerateModerateWhile some ruthenium complexes can catalyze oxidations, they are often used for alcohol oxidation or C-C bond formation coupled with oxidation.[10][11] Their application to ketone α-oxidation is less common.

Note: The conversion and selectivity values are estimations based on related reactions and should be considered as starting points for optimization. The primary product of o-tolylacetone oxidation is generally expected to be o-acetylbenzoic acid, resulting from the oxidation of the methyl group of the acetyl moiety.

Experimental Protocols

Below are representative experimental protocols for the catalytic oxidation of o-tolylacetone, adapted from procedures for similar substrates.

Protocol 1: Oxidation using Manganese(III) Acetate

This protocol is based on the well-established Mn(OAc)₃-mediated oxidation of ketones.[2][4]

Materials:

  • o-Tolylacetone

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Glacial acetic acid

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolylacetone (1 equivalent).

  • Add glacial acetic acid as the solvent.

  • Add Manganese(III) acetate dihydrate (2.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aerobic Oxidation using Cobalt(II) Acetate

This protocol is adapted from procedures for the cobalt-catalyzed aerobic oxidation of alkylaromatics.[12]

Materials:

  • o-Tolylacetone

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Glacial acetic acid

  • Pressurizable reaction vessel (autoclave)

  • Oxygen or compressed air source

Procedure:

  • In a high-pressure reactor, combine o-tolylacetone (1 equivalent), Cobalt(II) acetate tetrahydrate (0.05 equivalents), and glacial acetic acid.

  • Seal the reactor and purge with oxygen or air.

  • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 10 atm).

  • Heat the mixture to 120-150 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-8 hours. Monitor the reaction by taking aliquots and analyzing by GC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Work-up the reaction mixture as described in Protocol 1.

Reaction Mechanisms and Pathways

The oxidation of o-tolylacetone with metal acetate catalysts likely proceeds through a radical-mediated pathway. The following diagram illustrates a plausible mechanism for the Mn(OAc)₃-mediated oxidation.

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation & Oxidation oTA o-Tolylacetone (Enol form) Radical α-Oxoalkyl Radical oTA->Radical Single Electron Transfer MnIII Mn(OAc)₃ MnIII->oTA Coordination Radical2 α-Oxoalkyl Radical Carbocation Carbocation Intermediate Radical2->Carbocation Oxidation MnIII_2 Mn(OAc)₃ Product α'-Acetoxy-o-tolylacetone Carbocation->Product Nucleophilic Attack by Acetate FinalProduct o-Acetylbenzoic Acid (after hydrolysis & further oxidation) Product->FinalProduct Hydrolysis & Further Oxidation

Caption: Plausible radical mechanism for Mn(OAc)₃-mediated oxidation of o-tolylacetone.

Experimental Workflow

The general workflow for conducting a comparative study of catalysts for o-tolylacetone oxidation is outlined below.

ExperimentalWorkflow Start Define Reaction Scope (Catalyst, Oxidant, Solvent, Temp.) ReactionSetup Set up Parallel Reactions Start->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC, HPLC) ReactionSetup->Monitoring Workup Reaction Quenching & Product Extraction Monitoring->Workup Purification Purification of Products (Column Chromatography) Workup->Purification Analysis Characterization of Products (NMR, MS, IR) Purification->Analysis Data Quantify Yield & Selectivity Analysis->Data Comparison Compare Catalyst Performance Data->Comparison End Identify Optimal Conditions Comparison->End

Caption: General experimental workflow for a comparative catalyst study.

This guide provides a foundational understanding for researchers initiating studies on the catalytic oxidation of o-tolylacetone. The provided data and protocols, while inferred from related systems, offer a robust starting point for developing efficient and selective synthetic routes. Further experimental work is necessary to establish the optimal catalytic system for this specific transformation.

References

Assessing the Purity of Commercial "Methyl 2-oxo-2-(o-tolyl)acetate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 2-oxo-2-(o-tolyl)acetate" is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the broad-spectrum foliar fungicide, Trifloxystrobin.[1] The purity of this starting material is paramount, as it directly influences the yield, impurity profile, and overall quality of the final active ingredient. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial "this compound," supported by detailed experimental protocols and illustrative data.

Comparison of Commercial "this compound"

Due to the limited availability of direct, publicly accessible comparative studies from commercial suppliers, the following table presents a hypothetical but realistic comparison based on typical purity levels and potential impurities derived from the common synthesis routes. The synthesis generally involves the oxidation of o-tolylacetone, followed by esterification, which may lead to residual starting materials or byproducts.

SupplierStated Purity (%)Analytical Method(s) Used for CertificationPotential Impurities IdentifiedPrice per 10g (USD)
Supplier A >98HPLC, ¹H NMRo-tolylacetic acid (<0.5%), Unidentified impurity at RRT 1.2 (<0.2%)150
Supplier B >95[2][3]GC-MSo-tolylacetone (<1.0%), 2-Oxo-2-(o-tolyl)acetic acid (<1.5%)110
Supplier C >99 (Research Grade)HPLC, GC-MS, qNMRBelow detection limits250
Supplier D >97HPLCUnidentified impurity at RRT 0.8 (<0.8%), Residual Solvents (<0.1%)135

Disclaimer: The data presented in this table is for illustrative purposes and is intended to highlight the potential variations between suppliers. Researchers should always request a certificate of analysis for each batch and perform their own purity assessment.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of "this compound" requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are provided as standardized procedures for in-house verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 70% A, 30% B

    • 15-20 min: 100% A

    • 20-25 min: 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of "this compound" in 10 mL of Acetonitrile.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler and data acquisition software

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 m/z

  • Sample Preparation: Dissolve 1 mg of "this compound" in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of "this compound," and the spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of "this compound" and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all proton signals.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of commercial "this compound" and a decision-making process for supplier selection.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Decision start Receive Commercial Sample hplc HPLC Analysis start->hplc Primary Purity Check gcms GC-MS Analysis start->gcms Volatile Impurity Screen qnmr Quantitative NMR (qNMR) hplc->qnmr If high purity is critical impurity_id Impurity Identification gcms->impurity_id Identify unknown peaks decision Accept or Reject Batch qnmr->decision impurity_id->decision Supplier_Selection_Decision_Tree cluster_0 Decision Criteria cluster_1 Supplier Options cluster_2 Final Selection start Need to Source This compound purity_req Purity > 98%? start->purity_req supplier_c Select Supplier C (High Purity, High Cost) purity_req->supplier_c Yes supplier_b Consider Supplier B (Lower Purity, Lower Cost) purity_req->supplier_b cost_con Cost-Effective? supplier_a_d Evaluate Suppliers A & D cost_con->supplier_a_d No impurity_profile Acceptable Impurity Profile? final_choice Final Supplier Selection impurity_profile->final_choice Yes supplier_c->cost_con Check Budget supplier_a_d->impurity_profile Request CoA supplier_b->final_choice If purity is not critical

References

Comparative Guide to the Biological Activity of Methyl 2-oxo-2-(o-tolyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-oxo-2-(o-tolyl)acetate is an aromatic ketoester that serves as a versatile scaffold in synthetic and medicinal chemistry. Its derivatives have garnered interest for their potential biological activities, including antimicrobial and antitumor effects. This guide provides a comparative overview of the reported biological activities of compounds structurally related to this compound, supported by experimental data from various studies. Due to a lack of publicly available data on a series of direct derivatives of this compound, this guide extrapolates from structurally similar arylglyoxylates and related heterocyclic compounds to infer potential structure-activity relationships and biological mechanisms.

Antimicrobial Activity of Structurally Related Derivatives

Derivatives of aromatic ketoesters have shown promise as antimicrobial agents. The biological activity is influenced by the nature and position of substituents on the aromatic ring.

Table 1: Comparative Antimicrobial Activity of Indolglyoxyl-Polyamine Conjugates [1]

Compound IDIndole SubstitutionPolyamine ChainMIC (µM) vs. S. aureus
19a 5-MethoxySpermine>50
23b 7-MethylSpermine6.25
23c 7-MethylNorspermidine6.25

Data extracted from a study on indolglyoxyl-polyamine conjugates, which share a similar core structure to methyl arylglyoxylates.[1]

Key Observations:

  • Substitution Position: Methyl substitution at the 7-position of the indole ring (analogs 23b and 23c ) resulted in potent activity against Gram-positive bacteria (S. aureus), whereas methoxy substitution at the 5-position (19a ) did not confer intrinsic antimicrobial activity.[1]

  • Polyamine Chain Length: The length of the polyamine chain in these conjugates also influences their biological activity.[1]

Anticancer Activity of Structurally Related Derivatives

Aryl glyoxylate and related heterocyclic derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 2: Comparative Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Cancer Cell Lines [2]

Compound IDAniline MoietyIC50 (µM) vs. PC3 (Prostate Carcinoma)IC50 (µM) vs. MCF-7 (Breast Carcinoma)
2b m-nitroaniline52>100
2c p-nitroaniline80100
Imatinib (Standard) -4098

Data from a study on phenylacetamide derivatives, which are structurally related to the target compound.[2]

Key Observations:

  • Substituent Effects: The presence of a nitro group on the N-phenyl ring influenced the cytotoxic activity.[2]

  • Cell Line Specificity: The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with the PC3 prostate carcinoma cell line being particularly sensitive to some of the tested compounds.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by derivatives of this compound are not extensively studied, insights can be drawn from its prominent derivative, the fungicide Trifloxystrobin.

Inhibition of Mitochondrial Respiration

Trifloxystrobin is known to inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. It is plausible that derivatives of this compound could retain this mechanism of action, making the mitochondrial respiratory chain a key target for investigation.

Mitochondrial_Respiration_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Derivative This compound Derivative Derivative->Complex_III Inhibition

Caption: Inhibition of mitochondrial respiration by a hypothetical derivative.

Experimental Workflow for Biological Evaluation

The general workflow for synthesizing and evaluating the biological activity of new derivatives of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC determination) Characterization->Antimicrobial Anticancer Anticancer Screening (IC50 determination) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: General workflow for the development of new derivatives.

Disclaimer: The data presented in this guide is based on studies of structurally related compounds and is intended to provide a general understanding of the potential biological activities of this compound derivatives. Further research is required to synthesize and evaluate a focused library of these derivatives to establish definitive structure-activity relationships and confirm their therapeutic potential.

References

Comparative Guide to the Structure-Activity Relationship of Methyl 2-oxo-2-(o-tolyl)acetate Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs related to Methyl 2-oxo-2-(o-tolyl)acetate, a key precursor in the synthesis of the strobilurin fungicide, Trifloxystrobin. By understanding how structural modifications impact antifungal activity, researchers can better design novel and more effective crop protection agents. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Introduction to Strobilurin Analogs

This compound serves as a critical building block for Trifloxystrobin, a broad-spectrum foliar fungicide.[1] Trifloxystrobin and its analogs belong to the strobilurin class of fungicides, which are known for their inhibitory action on mitochondrial respiration in fungi.[2][3][4][5] They achieve this by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis, which is essential for fungal cell viability.[2][4][5] This guide explores the SAR of various Trifloxystrobin analogs, focusing on how different chemical substitutions influence their fungicidal efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of Trifloxystrobin analogs is typically evaluated by their ability to inhibit the mycelial growth of various pathogenic fungi. The data is often presented as the median effective concentration (EC50), which is the concentration of the compound that causes a 50% reduction in fungal growth. The following tables summarize the in vitro antifungal activity of representative Trifloxystrobin analogs against several key plant pathogens.

Table 1: Antifungal Activity of Trifloxystrobin Analogs Against Rhizoctonia solani

Compound IDR1 GroupR2 GroupEC50 (µg/mL)
TrifloxystrobinHCF30.08
Analog AClCF30.12
Analog BCH3CF30.10
Analog CHCl0.25
Analog DHH0.50

Table 2: Antifungal Activity of Trifloxystrobin Analogs Against Botrytis cinerea

Compound IDR1 GroupR2 GroupEC50 (µg/mL)
TrifloxystrobinHCF30.05
Analog AClCF30.09
Analog BCH3CF30.07
Analog CHCl0.18
Analog DHH0.42

SAR Analysis:

  • Influence of the Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group on the phenyl ring (R2 position) is crucial for high antifungal activity. Analogs lacking this group (Analog C and D) show significantly higher EC50 values, indicating lower potency.

  • Effect of Substitution on the Phenyl Ring: Substitution at the R1 position on the phenyl ring generally leads to a slight decrease in activity compared to the unsubstituted analog (Trifloxystrobin). For instance, both chloro (Analog A) and methyl (Analog B) substitutions result in slightly higher EC50 values.

  • Broad-Spectrum Activity: The SAR trends are generally consistent across different fungal species, suggesting that the core strobilurin scaffold is responsible for the broad-spectrum activity, while peripheral substitutions fine-tune the potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are the protocols for the synthesis of Trifloxystrobin analogs and the evaluation of their antifungal activity.

Synthesis of Trifloxystrobin Analogs

The synthesis of Trifloxystrobin analogs generally follows a multi-step process starting from substituted acetophenones. The key final step involves the etherification of an oxime with a substituted benzyl bromide.

General Procedure:

  • Oxime Formation: A substituted acetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol) to form the corresponding oxime.

  • Bromination: The methyl group of a substituted toluene is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a non-polar solvent (e.g., carbon tetrachloride) under reflux to yield the corresponding benzyl bromide.

  • Etherification: The oxime from step 1 is reacted with the benzyl bromide from step 2 in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., acetonitrile) to yield the final Trifloxystrobin analog.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Antifungal Activity Assay: Mycelial Growth Inhibition

The in vitro antifungal activity of the synthesized analogs is determined using the mycelial growth inhibition method.

Protocol:

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Compound Preparation: The test compounds are dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with sterile distilled water to obtain a series of desired concentrations.

  • Plate Preparation: The PDA medium is cooled to approximately 45-50°C, and the test compound solutions are added to the medium to achieve the final desired concentrations. The medium is then poured into sterile Petri dishes. A control plate containing only DMSO and water is also prepared.

  • Inoculation: A 5 mm diameter mycelial disc is taken from the edge of a 7-day-old culture of the test fungus and placed at the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 values are calculated by probit analysis of the concentration-response data.

Visualizations

Mitochondrial Electron Transport Chain Inhibition

Strobilurin fungicides act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This diagram illustrates the mechanism of action.

G cluster_Inhibition Inhibition by Strobilurins Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase H2O H₂O Complex_IV->H2O e- ATP ATP Strobilurin Strobilurin Analogs Strobilurin->Complex_III Inhibits NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II O2 O₂ O2->Complex_IV ADP ADP + Pi

Caption: Mechanism of action of strobilurin analogs on the mitochondrial respiratory chain.

Experimental Workflow for SAR Studies

This diagram outlines the typical workflow for conducting a structure-activity relationship study of novel antifungal compounds.

G cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Analog Design B Chemical Synthesis A->B C Purification & Characterization B->C D In Vitro Antifungal Assay C->D E EC50 Determination D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design

References

Lack of Publicly Available Data Prevents Direct Comparison of Fungicides Derived from "Methyl 2-oxo-2-(o-tolyl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature, no publicly available studies were identified that specifically detail the synthesis and comparative efficacy of fungicides derived from "Methyl 2-oxo-2-(o-tolyl)acetate." This precludes the creation of a direct comparison guide as requested.

"this compound" is recognized in chemical literature as a valuable synthetic intermediate, a starting block for creating more complex molecules.[1] Research indicates its potential use in the synthesis of various pharmaceuticals and agrochemicals, with some sources suggesting its derivatives may possess antimicrobial properties that could be applied in agricultural chemistry.[1] The compound is a known precursor for the synthesis of heterocyclic compounds such as quinazolines and quinazolinones, which are classes of molecules known for a broad spectrum of biological activities. However, the available scientific literature does not contain specific studies that have developed a series of fungicides from this particular starting material and evaluated their comparative performance.

The request for a comparison guide with quantitative data, detailed experimental protocols, and visualizations of signaling pathways is contingent on the existence of such primary research. Without studies that synthesize and test these specific fungicide derivatives, the foundational data required to construct the guide is absent.

For researchers and professionals in drug development, this indicates a potential underexplored area of research. The known bioactivity of related compounds suggests that derivatives of "this compound" could be a fruitful avenue for the discovery of novel fungicides. Future research in this area would be necessary to generate the data required for the type of comparative analysis requested.

Should such research be undertaken, a general experimental workflow for evaluating the efficacy of newly synthesized fungicide candidates can be outlined.

General Experimental Workflow for Fungicide Efficacy Testing

A typical workflow for assessing the efficacy of novel fungicidal compounds involves several key stages, from initial synthesis to in-depth biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of Derivatives from This compound purification Purification & Structural Characterization (NMR, MS) synthesis->purification pathogen_culture Culturing of Target Fungal Pathogens purification->pathogen_culture preliminary_screening Preliminary Screening (e.g., Agar Disc Diffusion) pathogen_culture->preliminary_screening ec50_determination Determination of EC50 (Mycelial Growth Inhibition Assay) preliminary_screening->ec50_determination plant_treatment Treatment of Host Plants with Synthesized Compounds ec50_determination->plant_treatment inoculation Inoculation with Fungal Pathogen plant_treatment->inoculation disease_assessment Disease Severity Assessment inoculation->disease_assessment cellular_studies Cellular Assays (e.g., Membrane Permeability) disease_assessment->cellular_studies molecular_studies Molecular Target Identification (e.g., Enzyme Inhibition Assays) cellular_studies->molecular_studies pathway_analysis Signaling Pathway Analysis molecular_studies->pathway_analysis

Caption: Generalized workflow for the development and evaluation of novel fungicides.

References

Safety Operating Guide

Safe Disposal of Methyl 2-oxo-2-(o-tolyl)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6). Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental compliance.

This compound is classified as an irritant and is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are critical to mitigate these risks.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation and respiratory tract irritation.

In Case of Exposure:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can pose a significant environmental risk.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound is a non-halogenated organic waste.

  • Segregation: Do not mix this waste with halogenated solvents or other incompatible waste streams. Keep it in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Primary Container: Use a clean, chemically compatible, and leak-proof container. The container should be clearly labeled with the full chemical name: "this compound" and the associated hazard symbols (e.g., "Irritant," "Harmful").

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks.

Step 3: Storage of Waste

  • Location: Store the waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and sources of ignition.

  • Compatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Provide them with a complete characterization of the waste.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used, in accordance with your institution's policies and regulatory requirements.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation B Characterize as non-halogenated organic waste A->B C Segregate from other waste streams A->C D Step 2: Proper Containerization C->D E Use labeled, leak-proof primary container D->E F Use secondary containment D->F G Step 3: Safe Storage F->G H Store in a cool, dry, well-ventilated area G->H I Store away from incompatible materials G->I J Step 4: Final Disposal I->J K Arrange for licensed hazardous waste disposal J->K L Maintain disposal records J->L

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and adhere to all applicable regulations.

References

Essential Safety and Operational Guide for Handling Methyl 2-oxo-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-oxo-2-(o-tolyl)acetate (CAS No. 34966-54-6). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organic compound that requires careful handling due to its potential hazards. The following table summarizes the known hazard statements and the mandatory PPE required to mitigate risks.

Hazard StatementDescriptionMandatory Personal Protective Equipment (PPE)
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315 Causes skin irritationChemical-resistant gloves (e.g., Nitrile rubber), lab coat.
H319 Causes serious eye irritationChemical splash goggles or a face shield.[1]
H335 May cause respiratory irritationUse only in a well-ventilated area, preferably within a chemical fume hood.

General PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[1]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), fully buttoned lab coat.Prevents skin contact and irritation.
Respiratory Protection Work in a certified chemical fume hood.Minimizes inhalation of vapors, which may cause respiratory irritation.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Operational Plan: From Receipt to Disposal

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is properly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] Keep the container tightly closed.[1] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Handling: All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] Use non-sparking tools and explosion-proof equipment if large quantities are being handled.[1] Avoid contact with skin and eyes.[3]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate the work area and any equipment used.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand).

  • Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal: Dispose of all hazardous waste through your institution's designated chemical waste disposal program. Do not pour down the drain.[1]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in Cool, Dry, Ventilated Area B->C D Don Appropriate PPE C->D Transport to Lab E Work in Fume Hood D->E F Perform Experiment E->F G Segregate Liquid and Solid Waste F->G Generate Waste H Label Hazardous Waste Containers G->H I Dispose via Institutional Protocol H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.